Salmeterol
Beschreibung
Salmeterol is a long-acting beta-2 adrenergic receptor agonist drug that is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease COPD. It has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, [salbutamol]. This compound was first described in the literature in 1988. This compound's structure is similar to salbutamol's with an aralkyloxy-alkyl substitution on the amine. this compound was granted FDA approval on 4 February 1994.
This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.
This compound is a highly selective, long-acting beta-2 adrenergic agonist with bronchodilatory activity. This compound's benzene moiety resembles the structure of catecholamines, and occupies the active site of beta-2 adrenergic receptor, while the long, lipophilic side chain of this compound, binds to the so called 'exosite' near the beta-2 adrenergic receptors. The binding at the exosite allows the active portion of the molecule to remain at the receptor site and continually engage and disengage with the receptor, therefore providing a long duration of action. This agent stimulates intracellular adenyl cyclase to catalyze the conversion of adenosine triphosphate to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels result in relaxation of bronchiolar smooth muscle, bronchodilation and increased bronchial airflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 5 approved and 7 investigational indications. This drug has a black box warning from the FDA.
This compound is a long-acting beta2-adrenergic receptor agonist drug that is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease COPD.
See also: this compound Xinafoate (active moiety of).
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZNNXWQWCKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94749-08-3 (xinafoate) | |
| Record name | Salmeterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023571 | |
| Record name | Salmeterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 2.26e-03 g/L | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.9X10-15 mm Hg at 25 °C /Estimated/ | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
89365-50-4 | |
| Record name | Salmeterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89365-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmeterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salmeterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Blueprint of Salmeterol: An In-depth Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Salmeterol, a long-acting β2-adrenergic receptor (LABA) agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its prolonged therapeutic effect, lasting approximately 12 hours, distinguishes it from short-acting β2-agonists.[1] This technical guide delves into the molecular intricacies of this compound's mechanism of action, providing a comprehensive overview of its interaction with the β2-adrenergic receptor (β2AR), downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Receptor Binding and the "Exosite" Hypothesis: A Tale of Two Interactions
This compound's unique pharmacological profile stems from its distinct molecular structure, featuring a long, lipophilic aryloxyalkyl side chain.[2] This tail is crucial for its prolonged duration of action. The prevailing theory explaining this is the "exosite" or "plasmon" hypothesis . This model posits that this compound binds to the β2AR at two distinct sites:
-
Orthosteric Site: The saligenin head of the this compound molecule binds to the active (orthosteric) site of the β2AR, the same site targeted by endogenous agonists like epinephrine. This interaction is responsible for receptor activation.
-
Exosite: The long lipophilic tail anchors to a secondary binding pocket, termed the "exosite," located within the cell membrane or on the receptor itself.[1][3][4] This anchoring allows the active head of the molecule to repeatedly engage and disengage with the orthosteric site, leading to sustained receptor activation and a prolonged therapeutic effect.
Recent structural studies have provided a more definitive location for this exosite, revealing a cleft formed by residues from extracellular loops 2 and 3, and the extracellular ends of transmembrane helices 6 and 7. This interaction is primarily driven by extensive van der Waals and hydrophobic forces.
An alternative but related concept is the microkinetic model , which suggests that this compound's high lipophilicity causes it to partition into the lipid bilayer of the cell membrane, creating a local depot from which the drug can gradually diffuse to the receptor. Both the exosite and microkinetic models contribute to explaining this compound's long duration of action.
Quantitative Analysis of this compound's Receptor Interaction
The affinity and efficacy of this compound at the β2AR have been quantified through various in vitro assays. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Description | Experimental Method |
| Ki (Binding Affinity) | ~1.5 nM | Inhibition constant, indicating the concentration of this compound required to occupy 50% of the β2ARs in the presence of a radioligand. A lower Ki signifies higher binding affinity. | Radioligand Binding Assay |
| EC50 (cAMP Accumulation) | ~6.7 nM | Effective concentration of this compound that produces 50% of the maximal increase in intracellular cyclic adenosine monophosphate (cAMP). | cAMP Accumulation Assay |
| EC50 (PKA Activation) | ~0.35 nM | Effective concentration of this compound that produces 50% of the maximal activation of Protein Kinase A (PKA). | PKA Activity Assay |
| Intrinsic Efficacy (Adenylyl Cyclase Activation) | ~12% (relative to isoproterenol) | The ability of this compound to activate adenylyl cyclase and produce a response, expressed as a percentage of the maximal response produced by the full agonist isoproterenol. | Adenylyl Cyclase Activity Assay |
Downstream Signaling: Beyond Simple Receptor Activation
Upon binding to the β2AR, this compound initiates a cascade of intracellular signaling events, primarily through the Gs protein pathway.
The Canonical Gs-cAMP-PKA Pathway
-
G Protein Activation: this compound binding induces a conformational change in the β2AR, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Cellular Response: Activated PKA then phosphorylates various downstream targets in airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.
Biased Agonism: A Preference for Gs Signaling
Recent research has revealed that GPCRs can be activated in ways that preferentially engage certain downstream signaling pathways over others, a phenomenon known as biased agonism or functional selectivity. This compound exhibits biased agonism at the β2AR, showing a strong preference for activating the Gs protein pathway while having a much-reduced efficacy for recruiting β-arrestin.
β-arrestin recruitment is typically involved in receptor desensitization and internalization. This compound's weak ability to recruit β-arrestin may contribute to its sustained signaling and prolonged therapeutic effect, as the receptor is less prone to being turned off and removed from the cell surface. Studies using Bioluminescence Resonance Energy Transfer (BRET) have shown that the recruitment of β-arrestin 2 to the β2AR is significantly lower with this compound compared to full agonists like isoproterenol.
The Role of EPAC: A PKA-Independent Pathway
While PKA is a major effector of cAMP signaling, another important downstream pathway involves the Exchange Protein Directly Activated by cAMP (EPAC) . Studies in human airway smooth muscle cells have shown that β2AR agonists, including this compound, can inhibit cell proliferation through a PKA-independent mechanism that involves EPAC.
EPAC proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Upon binding cAMP, EPAC activates Rap1, which can then influence various cellular processes, including cell proliferation and differentiation. The dual activation of both PKA and EPAC pathways by this compound-induced cAMP production may contribute to its overall therapeutic effects beyond bronchodilation.
Experimental Protocols for Studying this compound's Mechanism of Action
The following sections provide detailed methodologies for key experiments used to characterize the molecular mechanism of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β2AR.
-
Objective: To measure the displacement of a radiolabeled antagonist from the β2AR by unlabeled this compound.
-
Materials:
-
Cell membranes expressing the β2AR (e.g., from HEK293 cells or lung tissue).
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP.
-
Objective: To quantify the dose-dependent increase in cAMP levels in response to this compound.
-
Materials:
-
Whole cells expressing the β2AR.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).
-
-
Protocol:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with a PDE inhibitor.
-
Stimulate the cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
β-Arrestin Recruitment Assay
This assay is used to assess the biased agonism of this compound by measuring its ability to recruit β-arrestin to the β2AR.
-
Objective: To quantify the recruitment of β-arrestin to the β2AR upon stimulation with this compound.
-
Materials:
-
Cells co-expressing a β2AR fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a corresponding acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
This compound.
-
Plate reader capable of measuring BRET or FRET.
-
-
Protocol:
-
Seed the engineered cells in a multi-well plate.
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the BRET or FRET signal at various time points. An increase in the signal indicates the proximity of β-arrestin to the receptor.
-
Plot the change in BRET or FRET ratio against the logarithm of the this compound concentration.
-
Compare the maximal response and potency of this compound to a known full agonist to determine its bias.
-
Conclusion
This compound's molecular mechanism of action is a multifaceted process characterized by its unique binding kinetics to the β2-adrenergic receptor, its biased agonism towards the Gs signaling pathway, and the subsequent activation of both PKA and EPAC downstream effectors. The "exosite" hypothesis provides a compelling explanation for its long duration of action, which is a key clinical advantage. A thorough understanding of these molecular details, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of novel and improved therapies for respiratory diseases. The continued exploration of biased agonism and downstream signaling intricacies promises to uncover new therapeutic opportunities and refine our approach to targeting the β2-adrenergic receptor.
References
- 1. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of inhaled Salmeterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is attributed to its prolonged bronchodilator activity and its anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of inhaled this compound, drawing upon data from various animal models. The information presented herein is intended to support further research and development of inhaled respiratory therapeutics.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
While extensive pharmacokinetic data for inhaled this compound in humans is available, detailed quantitative data from preclinical animal models, particularly for the inhaled route, is less comprehensively published in tabular format. The following tables summarize the available data on the disposition of this compound in common preclinical species. It is important to note that much of the detailed preclinical pharmacokinetic work was conducted using intravenous and oral routes of administration to understand the fundamental disposition of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Intravenous and Oral Administration)
| Parameter | Rat | Dog |
| Route of Administration | Intravenous (IV) | Oral |
| Plasma Half-life (t½) | 5 hours | - |
| Volume of Distribution (Vd) | 40 L/kg | - |
| Plasma Clearance | 95 mL/min/kg | - |
| Primary Route of Excretion | Feces (55-75% of dose) | Feces (55-75% of dose) |
| Biliary Excretion (% of oral dose) | 53% (0-27 hr) | - |
| Metabolism | Predominantly by metabolism | Predominantly by metabolism |
Data compiled from studies on the disposition of [14C]this compound xinafoate. It's important to note the high tissue uptake indicated by the large volume of distribution in both species.[1]
Table 2: Systemic Exposure of Inhaled this compound in Dogs (Single Dose)
| Dose (µg/kg) | Cmax (ng/mL) | Tmax (minutes) |
| 6 | ~0.5 | 5-40 |
| 18 | ~1.5 | 5-40 |
| 60 | ~5 | 5-40 |
| 180 | ~15 | 5-40 |
Data extracted from a pilot absorption study in dogs. The shape of the concentration-time curve for inhaled this compound resembled that of intravenous administration, with Cmax occurring at the earliest measured time points.[2]
Pharmacodynamics: Mechanism of Action and Preclinical Efficacy
This compound exerts its therapeutic effects primarily through its action as a selective β2-AR agonist. This leads to bronchodilation and the modulation of inflammatory responses.
Bronchodilator Effects
In preclinical models, inhaled this compound has demonstrated potent and long-lasting bronchodilator activity.
Table 3: Bronchodilator Effects of Inhaled this compound in Guinea Pigs
| Parameter | This compound | Salbutamol (comparator) |
| Potency | Approximately equipotent | Approximately equipotent |
| Duration of Action | Well-maintained for at least 6 hours | Less than 90 minutes |
Data from studies in conscious guinea pigs.[3]
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which have been characterized in various preclinical models of lung inflammation. A common model utilizes lipopolysaccharide (LPS) to induce an inflammatory response in the lungs of mice.
Table 4: Anti-inflammatory Effects of this compound in an LPS-Induced Murine Model of Lung Inflammation
| Parameter | Effect of this compound Treatment |
| Neutrophil Influx (BALF) | Dose- and time-dependently inhibited |
| Neutrophil Influx (Lung Tissue) | Strongly reduced |
| TNF-α Release (BALF) | Inhibited |
| CD11b Expression on Neutrophils | Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data from studies in mice where inflammation was induced by intranasal administration of LPS.[4]
Signaling Pathways
The pharmacological effects of this compound are mediated through complex intracellular signaling cascades upon binding to the β2-adrenergic receptor. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, a β-arrestin-mediated pathway plays a crucial role in the anti-inflammatory effects of this compound.
Figure 1: this compound's dual signaling pathways leading to bronchodilation and anti-inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the study of inhaled this compound.
LPS-Induced Lung Inflammation in Mice
This model is widely used to assess the anti-inflammatory properties of respiratory drugs.
Figure 2: A typical workflow for evaluating the anti-inflammatory effects of this compound.
Detailed Steps for LPS-Induced Lung Inflammation Model:
-
Animal Model: C57BL/6J mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
-
Pre-treatment: Mice are pre-treated, typically 30 minutes before LPS challenge, with this compound (e.g., 0.005–5 mg/kg dissolved in sterile saline) or vehicle administered intraperitoneally (i.p.).[4]
-
LPS Administration: Lipopolysaccharide (from E. coli) is administered intranasally (e.g., 10 µg in 50 µl of sterile saline) to induce lung inflammation. Control animals receive intranasal sterile saline.
-
Repeat Treatment: A second dose of this compound or vehicle may be administered at a later time point (e.g., 12 hours post-LPS) to maintain drug exposure.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-LPS), animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile solution (e.g., PBS with EDTA) to collect BAL fluid (BALF). The BALF is centrifuged to separate cells from the supernatant.
-
BALF Analysis:
-
Cell Counts: Total and differential leukocyte counts are performed on the cell pellet to quantify inflammatory cell influx (e.g., neutrophils).
-
Cytokine Measurement: The supernatant is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Lung Tissue Analysis:
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Western Blot: Lung tissue homogenates can be used to analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB p65, IκBα).
-
Assessment of Bronchodilator Activity in Guinea Pigs
The bronchodilator properties of inhaled compounds are often evaluated in guinea pigs due to the similarities of their airway physiology to humans.
Figure 3: Workflow for assessing the bronchodilator effects of inhaled this compound.
Detailed Steps for Bronchodilation Assessment:
-
Animal Model: Conscious guinea pigs are used.
-
Drug Administration: Animals are exposed to an aerosol of this compound or vehicle.
-
Bronchoconstrictor Challenge: At various time points after drug administration, animals are challenged with a bronchoconstricting agent, such as inhaled histamine, to induce airway narrowing.
-
Measurement of Airway Function: Airway resistance is measured using techniques like whole-body plethysmography. The "enhanced pause" (Penh) is a commonly used parameter to reflect changes in airway resistance in conscious, unrestrained animals.
-
Data Analysis: The ability of this compound to inhibit the bronchoconstrictor response is quantified by comparing the change in airway resistance or Penh in treated animals to that in vehicle-treated controls.
Cardiovascular Safety Assessment in Dogs
The potential cardiovascular side effects of β2-agonists are an important aspect of their safety profile. These are often assessed in conscious dogs using telemetry.
Detailed Steps for Cardiovascular Telemetry:
-
Animal Model: Beagle dogs are often used and are surgically implanted with telemetry transmitters.
-
Telemetry System: The telemetry system allows for the continuous monitoring of cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) in conscious, unrestrained animals.
-
Study Design: A common design is a Latin-square crossover study, where each animal receives different treatments (e.g., vehicle, different doses of this compound) with a washout period between each treatment.
-
Drug Administration: this compound is administered, often by inhalation.
-
Data Collection: Cardiovascular parameters are recorded continuously before and for an extended period after drug administration.
-
Data Analysis: The data is analyzed to detect any changes in heart rate, blood pressure, or ECG intervals (e.g., QT interval) that may indicate cardiovascular liability.
Conclusion
Preclinical models provide essential insights into the pharmacokinetic and pharmacodynamic properties of inhaled this compound. While comprehensive quantitative pharmacokinetic data for the inhaled route in animals is not as readily available as clinical data, the existing studies demonstrate high tissue uptake and clearance primarily through metabolism. Pharmacodynamic studies in various animal models have consistently shown potent and long-lasting bronchodilation and significant anti-inflammatory effects. The elucidation of the dual signaling pathways involving both cAMP/PKA and β-arrestin2 provides a mechanistic basis for these therapeutic actions. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel inhaled respiratory therapies. Further studies focusing on generating robust, comparative pharmacokinetic data for inhaled this compound in preclinical species would be valuable for refining pharmacokinetic/pharmacodynamic models and improving the translation of preclinical findings to the clinical setting.
References
- 1. Disposition of this compound xinafoate in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Salmeterol's Beta-2 Adrenergic Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Salmeterol's binding affinity for the beta-2 adrenergic receptor (β2-AR). This compound is a long-acting β2-AR agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-AR.[1] This document details the quantitative binding parameters of this compound, the experimental protocols used to determine these values, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the β2-AR is a measure of the strength of the interaction between the drug and the receptor. It is typically quantified using several parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency and selectivity of the drug.
This compound exhibits a high affinity for the wild-type β2-AR, with a reported Ki value of 1.5 nM.[3] It also demonstrates significant selectivity for the β2-AR over the β1-AR subtype, with a selectivity ratio of approximately 1500 (β1 Ki / β2 Ki).[3] This high selectivity is a key pharmacological feature, minimizing off-target effects, such as cardiac stimulation, which are mediated by β1-ARs.
The affinity of this compound has also been characterized by its pKA value, which was determined to be 7.4 in guinea-pig trachea, indicating a 30-fold greater affinity than salbutamol. Further studies have reported pKi values of 8.3 for the β2-AR and 5.7 for the β1-AR, confirming its high selectivity.
| Parameter | Value | Receptor Subtype | Species/System | Reference |
| Ki | 1.5 nM | Wild-Type β2-AR | Not Specified | |
| Selectivity | ~1500-fold (β1/β2) | β1-AR vs. β2-AR | Not Specified | |
| pKA | 7.4 | β2-AR | Guinea-pig trachea | |
| pKi | 8.3 | β2-AR | Guinea-pig bronchial membranes | |
| pKi | 5.7 | β1-AR | Guinea-pig heart membranes | |
| Kd | 1 to 2 nM | β2-AR | Not Specified |
Experimental Protocols
The determination of this compound's binding affinity relies on established in vitro assays. The following sections detail the methodologies for radioligand binding assays and functional assays, which are central to characterizing ligand-receptor interactions.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.
2.1.1. Principle
Radioligand binding assays measure the binding of a radiolabeled ligand to its receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (e.g., this compound). The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, and from this, the affinity of the unlabeled ligand (Ki) can be determined.
2.1.2. Detailed Methodology
-
Membrane Preparation:
-
Tissues or cells expressing the β2-AR are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Competition Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a non-selective β-adrenergic antagonist radioligand, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]-CYP).
-
Increasing concentrations of unlabeled this compound are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as propranolol.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing ligand (this compound).
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by ligand binding to the receptor. For the β2-AR, which is a Gs-protein coupled receptor (GPCR), agonist binding leads to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP).
2.2.1. Principle
The cAMP accumulation assay quantifies the amount of intracellular cAMP produced in response to receptor stimulation by an agonist like this compound. The dose-dependent increase in cAMP levels reflects the functional potency and efficacy of the agonist.
2.2.2. Detailed Methodology
-
Cell Culture and Treatment:
-
Cells expressing the β2-AR (e.g., Human Airway Smooth Muscle cells) are cultured in appropriate media.
-
Cells are often pre-labeled by incubating with [³H]-adenine, which is incorporated into the cellular ATP pool, the precursor for cAMP.
-
Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
-
cAMP Extraction and Quantification:
-
The stimulation is terminated, and the intracellular cAMP is extracted.
-
The amount of [³H]-cAMP produced is separated from other radiolabeled adenine nucleotides, typically by sequential column chromatography.
-
The radioactivity of the cAMP fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the log concentration of this compound.
-
The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.
-
β2-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the canonical β2-AR signaling pathway. This pathway is a classic example of GPCR-mediated signal transduction.
Upon binding of this compound, the β2-AR undergoes a conformational change. This change facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein releases its GDP and binds GTP, causing the dissociation of the Gαs subunit from the Gβγ dimer.
The GTP-bound Gαs subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in the airways is smooth muscle relaxation and bronchodilation. While this is the primary pathway, the β2-AR can also couple to Gi proteins.
References
A Comprehensive Analysis of the Cellular and Molecular Effects of Salmeterol on Airway Smooth Muscle Cells
Introduction
Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) widely utilized in the clinical management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic action is bronchodilation, achieved through the relaxation of airway smooth muscle (ASM) cells.[1][4] Unlike short-acting β2-agonists (SABAs) like salbutamol, this compound exhibits a prolonged duration of action, lasting approximately 12 hours, which makes it suitable for maintenance therapy. This extended activity is attributed to its high lipophilicity, allowing it to partition into the cell membrane and gradually engage with the β2-adrenergic receptor (β2AR). This document provides an in-depth technical overview of the molecular signaling pathways and subsequent cellular responses initiated by this compound in human airway smooth muscle (HASM) cells.
Molecular Mechanism of Action
Receptor Binding and G-Protein Activation
This compound exerts its effects by selectively binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of ASM cells. The binding of this compound to the β2AR induces a conformational change that activates the associated stimulatory G-protein, Gs. This activation leads to the dissociation of the Gsα subunit, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.
The cAMP-PKA Signaling Cascade
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a central event in this compound's mechanism of action. Elevated cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). PKA is the primary effector through which β2-agonists mediate their relaxant effects on airway smooth muscle.
The activation of this pathway culminates in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.
Cellular Effects Mediated by this compound
Bronchodilation and Muscle Relaxation
The primary and most critical effect of this compound is the relaxation of airway smooth muscle. This is achieved through several PKA-mediated downstream events:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates MLCK, the enzyme responsible for phosphorylating the myosin regulatory light chain. Phosphorylation of MLCK reduces its activity, leading to decreased myosin light chain phosphorylation, which is a prerequisite for muscle contraction.
-
Modulation of Intracellular Calcium ([Ca2+]i): PKA activation leads to a reduction in intracellular free calcium concentration. This is accomplished by inhibiting Ca2+ influx through voltage-gated channels and enhancing Ca2+ efflux from the cell. Lower [Ca2+]i further reduces the activation of Ca2+/calmodulin-dependent MLCK.
-
Activation of K+ Channels: PKA can also activate large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization, which further promotes muscle relaxation.
Inhibition of ASM Cell Proliferation
Airway remodeling in chronic asthma involves an increase in ASM mass, partly due to hyperplasia. β2AR agonists, including this compound, have been shown to inhibit the proliferation of HASM cells. This anti-mitogenic effect is also mediated by the elevation of intracellular cAMP. Interestingly, this inhibition of proliferation appears to be independent of PKA and may instead involve another cAMP effector, the Exchange Protein Directly Activated by cAMP (EPAC).
Anti-inflammatory Properties
Beyond its direct effects on smooth muscle, this compound exhibits anti-inflammatory properties. It can inhibit the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs. In some studies, this compound treatment has been associated with a reduction in neutrophil numbers in bronchial biopsies. It has also been shown to increase the activity of protein phosphatase 2A (PP2A), which can suppress pro-inflammatory signaling pathways.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative parameters related to this compound's action on airway smooth muscle cells, compiled from various studies.
Table 1: Potency and Efficacy in Functional Assays
| Parameter | Agonist | Value | Cell/Tissue Type | Reference |
| Inhibition of Proliferation (EC50) | This compound | 6.7 nM | Human ASM Cells | |
| Albuterol | 110 nM | Human ASM Cells | ||
| Isoproterenol | 4.8 nM | Human ASM Cells | ||
| cAMP Accumulation (EC50) | This compound | 5.3 nM | Bovine Tracheal Smooth Muscle | |
| Salbutamol | 169 nM | Bovine Tracheal Smooth Muscle | ||
| Inhibition of Histamine-induced [3H]-inositol Phosphate Accumulation (IC50) | This compound | 1.4 nM | Bovine Tracheal Smooth Muscle | |
| Salbutamol | 13.8 nM | Bovine Tracheal Smooth Muscle | ||
| Relaxation of Human Bronchus | This compound | 2-27 fold more potent than Formoterol | Human Bronchus |
Table 2: Effects on Inflammatory Markers
| Marker | Effect of this compound | Model/System | Reference |
| Neutrophils | Significant reduction in bronchial biopsies | Mild Asthma Patients | |
| Myeloperoxidase (serum) | Significant reduction | Mild Asthma Patients | |
| Soluble E-selectin (serum) | Significant reduction | Mild Asthma Patients | |
| IL-1, TNF-α, TGF-β | Significant downregulation | Mouse Model of COPD |
Key Experimental Protocols
The study of this compound's effects on ASM cells involves a variety of established molecular and cellular biology techniques.
Airway Smooth Muscle Cell Culture
-
Source: Primary human airway smooth muscle cells are typically isolated from trachealis muscle obtained from lung transplant donors with no history of respiratory disease.
-
Isolation: The muscle is dissected, minced, and subjected to enzymatic digestion (e.g., with collagenase and elastase) to release individual cells.
-
Culture Conditions: Cells are grown in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum (FBS), antibiotics, and growth factors, in a humidified incubator at 37°C and 5% CO2. Cells are used at early passages to maintain their physiological phenotype.
Measurement of Intracellular cAMP
This assay quantifies the primary second messenger produced in response to β2AR activation.
Assessment of Cell Proliferation
-
[3H]Thymidine Incorporation: This classic method measures DNA synthesis. HASM cells are treated with a mitogen (e.g., Epidermal Growth Factor - EGF) in the presence or absence of this compound. [3H]Thymidine is added, and its incorporation into newly synthesized DNA is quantified by scintillation counting.
-
Cell Counting/Viability Assays: Methods like the Trypan Blue exclusion assay or MTT assay are used to assess changes in cell number and viability over time following treatment with this compound.
Calcium Imaging
-
Technique: Confocal Ca2+ fluorescence imaging is used to measure real-time changes in [Ca2+]i.
-
Protocol: Freshly dissociated ASM cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with contractile agonists, and the effect of this compound on the resulting Ca2+ signals (e.g., oscillations or sustained increases) is recorded and analyzed.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure mRNA levels of specific genes, such as β2-receptors, components of the signaling pathway, or inflammatory cytokines, to determine if this compound alters their transcription.
-
Western Blotting: This technique is used to detect and quantify specific proteins (e.g., phosphorylated vs. total MLCK, PKA, or arrestin) to analyze the activation state of signaling pathways.
Interplay of Molecular Events and Cellular Outcomes
The molecular actions of this compound translate into integrated cellular responses that are clinically beneficial. The logical flow from receptor engagement to physiological effect demonstrates a well-orchestrated signaling network.
Conclusion
This compound's therapeutic efficacy in obstructive airway diseases is rooted in its potent and prolonged activation of the β2-adrenergic receptor on airway smooth muscle cells. The primary signaling axis involves the Gs-adenylyl cyclase-cAMP-PKA pathway, which orchestrates a series of downstream events to induce profound muscle relaxation. Key molecular effects include the PKA-dependent inhibition of MLCK and reduction of intracellular calcium. Furthermore, this compound exerts beneficial non-bronchodilator effects, including the inhibition of ASM proliferation and the suppression of localized inflammatory responses. A comprehensive understanding of these cellular and molecular mechanisms is crucial for optimizing current therapeutic strategies and guiding the development of novel treatments for asthma and COPD.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Xinafoate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Lipophilic Nature and Prolonged Action of Salmeterol: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core physicochemical and pharmacological attributes of salmeterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist. We delve into the experimental methodologies used to characterize its defining features: high lipophilicity and a prolonged duration of action, which are pivotal to its clinical efficacy in the management of asthma and chronic obstructive pulmonary disease (COPD).
Understanding this compound's Lipophilicity and its Impact
This compound's extended duration of action is intrinsically linked to its high lipophilicity. This property allows the molecule to partition into the lipid bilayer of airway smooth muscle cells, creating a depot from which it can continuously engage with the β2AR.[1] In contrast, short-acting β2-agonists like salbutamol are more hydrophilic and are cleared more rapidly from the receptor microenvironment.[2]
Quantitative Analysis of Lipophilicity
The lipophilicity of a compound is quantified by its partition coefficient (Log P), the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher Log P value indicates greater lipophilicity.
| Compound | Log P (n-octanol/water) | Reference |
| This compound | >10,000 times more lipophilic than salbutamol | [3] |
| Salbutamol | Hydrophilic | [2] |
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
The "shake-flask" method is a classic and widely accepted technique for determining the octanol-water partition coefficient.[4]
Objective: To determine the ratio of this compound concentration distributed between n-octanol and water at equilibrium.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the two phases are in equilibrium before the addition of the analyte.
-
Analyte Addition: A known amount of this compound is dissolved in either the aqueous or the n-octanol phase. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected Log P value.
-
Equilibration: The mixture is vigorously agitated in a separatory funnel or centrifuge tube using a mechanical shaker for a defined period (e.g., 1-2 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Concentration Analysis: A sample is carefully taken from both the aqueous and the n-octanol phases. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([this compound]octanol) to its concentration in the aqueous phase ([this compound]water). The Log P is the logarithm of this value.
The Prolonged Duration of Action: Receptor Binding and Mechanistic Theories
This compound's long duration of action (up to 12 hours) is a result of its unique interaction with the β2AR. This contrasts with the 4-6 hour duration of action for salbutamol. Two primary theories explain this phenomenon: the exosite binding theory and the microkinetic/rebinding theory.
Quantitative Comparison of Receptor Binding Affinity
The affinity of a ligand for its receptor is a key determinant of its potency and, in some cases, its duration of action. Affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity.
| Compound | Receptor Binding Affinity (pKA / Ki) | Reference(s) |
| This compound | pKA = 7.4; Ki = 1.5 nM | |
| Salbutamol | pKA = 5.9 |
Note: pKA is the negative logarithm of the acid dissociation constant, which in this context is used as a measure of affinity.
The Exosite Binding Theory
This theory proposes that this compound's long lipophilic tail anchors to a specific "exosite" on the β2AR, distinct from the orthosteric binding site where the pharmacologically active head group binds. This anchoring allows the active portion of the molecule to remain in close proximity to the receptor, enabling repeated binding and activation.
Key Amino Acid Residues in the Exosite:
-
H296 and K305: Located in the third extracellular loop.
-
Y308: Situated in the seventh transmembrane domain.
The interaction of this compound's tail with these residues is thought to be crucial for its high affinity and selectivity for the β2AR.
The Microkinetic and Rebinding Theory
This model suggests that this compound's high lipophilicity causes it to accumulate in the cell membrane, creating a local "depot". From this membrane reservoir, the drug can continuously rebind to the active site of the β2AR, leading to a prolonged effect. Molecular dynamics simulations provide support for this mechanism, showing this compound entering the binding pocket from within the lipid bilayer.
Experimental Protocols for Investigating Receptor Interactions
Radioligand Binding Assay
This technique is a cornerstone for characterizing ligand-receptor interactions and is used to determine binding affinity (Kd or Ki).
Objective: To quantify the binding of a radiolabeled ligand to the β2AR and to determine the affinity of unlabeled competitors like this compound.
Materials:
-
Cell membranes expressing the β2AR (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
Unlabeled competitor (this compound)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure (Competitive Binding Assay to Determine Ki):
-
Membrane Preparation: Cell membranes expressing the β2AR are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound). A parallel set of incubations is performed with an excess of a non-radiolabeled antagonist to determine non-specific binding.
-
Equilibration: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value for the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions and ligand binding in living cells in real-time.
Objective: To measure the binding of a fluorescently labeled ligand to the β2AR tagged with a bioluminescent protein.
Materials:
-
HEK293 cells co-expressing the β2AR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor-labeled ligand.
-
Coelenterazine (substrate for Rluc)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the β2AR-Rluc fusion protein.
-
Cell Plating: Transfected cells are plated into a 96-well microplate.
-
Ligand Addition: The fluorescently labeled ligand is added to the cells. For competition assays, unlabeled this compound would be added at various concentrations.
-
Substrate Addition: The luciferase substrate, coelenterazine, is added to initiate the bioluminescent reaction.
-
BRET Measurement: The plate is immediately read in a BRET-compatible plate reader that can simultaneously measure the light emission from the donor (e.g., at 480 nm) and the acceptor (e.g., at 530 nm).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Changes in this ratio upon addition of the unlabeled competitor are used to determine its binding affinity.
cAMP Accumulation Assay
This functional assay measures the downstream signaling consequence of β2AR activation, which is the production of cyclic adenosine monophosphate (cAMP).
Objective: To quantify the increase in intracellular cAMP levels in response to β2AR stimulation by this compound.
Materials:
-
Cells expressing the β2AR (e.g., human airway smooth muscle cells or transfected cell lines)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA-based or HTRF-based)
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The cAMP concentration is plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which parameters like EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.
Signaling Pathways and Logical Relationships
The binding of this compound to the β2AR initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and the theoretical models of this compound's prolonged action.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Salmeterol on Cyclic AMP Production in Human Bronchial Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its ability to induce prolonged bronchodilation. This is achieved through its interaction with beta-2 adrenergic receptors on airway smooth muscle cells. However, this compound also exerts significant effects on human bronchial epithelial cells, which play a crucial role in airway function and inflammation. A key mechanism underlying these effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the impact of this compound on cAMP production in human bronchial epithelial cells, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Core Mechanism: The Beta-2 Adrenergic Signaling Pathway
This compound, as a beta-2 adrenergic agonist, stimulates the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of human bronchial epithelial cells. This initiates a signaling cascade that leads to the production of the second messenger, cyclic AMP.[1][2][3]
The binding of this compound to the beta-2 adrenergic receptor induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylate various cellular substrates, leading to a range of physiological responses within the epithelial cells.
References
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Early-Stage Research on Salmeterol's Non-Respiratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmeterol, a long-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, a growing body of preclinical evidence suggests that this compound may possess therapeutic potential in a range of non-respiratory conditions. This technical guide provides a comprehensive overview of early-stage research into these novel applications, with a focus on oncology, metabolic disorders, and neurology. We present key quantitative data in structured tables for comparative analysis, detail the experimental protocols of pivotal studies, and provide visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction
The therapeutic utility of this compound is traditionally attributed to its high affinity and selectivity for the β2AR in the bronchial smooth muscle, leading to sustained bronchodilation. However, the ubiquitous expression of β2ARs throughout the body has prompted investigations into the systemic effects of this compound and its potential for repositioning in other therapeutic areas. This guide synthesizes the current landscape of preclinical research, highlighting the most promising non-respiratory applications of this compound and the scientific rationale underpinning these explorations.
Oncological Applications: Targeting Cancer Stem Cell Self-Renewal
Recent preclinical studies have unveiled a potential role for this compound in oncology, specifically in the inhibition of tumor growth and the self-renewal capacity of cancer stem cells (CSCs).
Quantitative Data Summary
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Lung Cancer | H460 human lung cancer cells xenografted in nude mice | Once-weekly inhalation of this compound xinafoate (6 μ g/mouse ) | 75% complete response rate.[1][2] | [1][2] |
| Breast Cancer | MMTV-PyMT spontaneous breast cancer model | Once-weekly intraperitoneal injection of this compound xinafoate | 30% complete response rate.[1] | |
| Melanoma | A2058 human melanoma cells xenografted in nude mice | Once-weekly transdermal administration of this compound xinafoate (20 or 60 μ g/mouse ) | 71.43% complete response rate. | |
| Lung, Breast, Melanoma Cancer Stem Cells | Tumorsphere formation assay | Dose-dependent treatment with this compound xinafoate | Dose-dependently decreased the self-renewal capacity of CSCs. |
Experimental Protocols
In Vivo Xenograft and Isograft Models:
-
Animal Models: BALB/c nude mice (for human cell line xenografts) and immunocompetent mice (for mouse cell line isografts) were used.
-
Cell Lines and Inoculation: H460 human lung cancer cells, MDA-MB-231 human breast cancer cells, and A2058 human melanoma cells were used. Cells (1 x 10^6) were injected intravenously, orthotopically, or subcutaneously to establish tumor models.
-
Drug Administration: this compound xinafoate was administered once-weekly via intraperitoneal, inhalation, or transdermal routes at doses comparable to those used in patients.
-
Endpoint Analysis: Tumor growth was monitored, and overall survival was recorded. For lung cancer models, the number and volume of tumors per lung were quantified through serial sectioning and hematoxylin and eosin staining.
Tumorsphere Formation Assay:
-
Cell Culture: Human and mouse lung cancer, breast cancer, and melanoma cells were cultured in serum-free medium supplemented with growth factors on ultra-low attachment surfaces to promote the growth of tumorspheres, which are enriched in CSCs.
-
Treatment: Cells were treated with this compound xinafoate at various concentrations.
-
Quantification: The number and size of tumorspheres were quantified after a set incubation period to assess the self-renewal capacity of the CSCs.
Signaling Pathway and Experimental Workflow
The anticancer effects of this compound are mediated through the β2AR and its downstream signaling pathways. While the precise downstream effectors are still under investigation, the canonical β2AR signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to cell proliferation and survival.
Cardiovascular Effects: A Dose-Dependent Profile
The cardiovascular safety of this compound is a critical consideration for its potential systemic applications. Preclinical and clinical studies have investigated its effects on cardiovascular parameters, revealing a dose-dependent profile.
Quantitative Data Summary
| Parameter | Subjects | This compound Dose | Change from Baseline | Reference |
| Heart Rate | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent increase | |
| QTc Interval | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent increase | |
| Plasma Potassium | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent decrease | |
| Blood Pressure | Healthy Volunteers | 100 µg (inhaled) | No significant change | |
| Cardiovascular Events | COPD Patients | 50 µg twice daily | No increased risk compared to placebo |
Experimental Protocols
Human Volunteer and Patient Studies:
-
Study Design: Double-blind, randomized, crossover, placebo-controlled studies were conducted in healthy volunteers and patients with reversible airway obstruction or COPD.
-
Drug Administration: this compound was administered via metered-dose inhaler at various single or repeated doses.
-
Cardiovascular Monitoring: 24-hour Holter monitoring for ECG parameters (heart rate, premature complexes, QTc interval) and ambulatory blood pressure measurements were performed. Plasma potassium and glucose levels were also assessed.
Isolated Perfused Heart Model:
-
Model: Langendorff-perfused rat heart model was used to assess direct cardiac effects.
-
Treatment: Hearts were perfused with Krebs-Henseleit solution containing varying concentrations of this compound.
-
Measurements: Heart rate, and enzyme leakage (as a marker of cardiotoxicity) were measured.
Metabolic Effects on Skeletal Muscle: From Metabolism Shift to Apoptosis
Studies on skeletal muscle cells have revealed that this compound can modulate cellular metabolism and, at higher concentrations, induce apoptosis.
Quantitative Data Summary
| Cell Line | This compound Concentration | Exposure Time | Effect | Reference |
| C2C12 & L6C5 myoblasts | 0.1-10 µM | 6 hours | Increased oxidative metabolism | |
| C2C12 myotubes | 0.1-10 µM | 6 hours | Increased oxidative metabolism | |
| L6C5 myotubes | 0.1-10 µM | 6 hours | Prevailed anaerobic metabolism | |
| Myoblasts & Myotubes | High concentrations | 48-72 hours | Induction of apoptosis |
Experimental Protocols
-
Cell Lines: Rat L6C5 and mouse C2C12 skeletal muscle cell lines (both myoblasts and differentiated myotubes) were used.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 10 µM for various durations (6 to 72 hours).
-
Metabolic Assays: Activities of key metabolic enzymes such as glyceraldehyde phosphate dehydrogenase, lactate dehydrogenase, citrate synthase, and 3-OH acyl-CoA dehydrogenase were measured.
-
Apoptosis Assays: Apoptosis was assessed using multiple methods including:
-
MTT assay for cell viability.
-
Trypan blue exclusion assay for cell death.
-
TUNEL assay for DNA fragmentation.
-
Western blot analysis for the expression of apoptotic proteins (Bcl-xL, caspase-9, PARP).
-
Immunofluorescence staining for the cytoplasmic release of Smac/DIABLO.
-
Signaling Pathway
At high concentrations and prolonged exposure, this compound induces apoptosis in skeletal muscle cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the anti-apoptotic protein Bcl-xL, activation of caspase-9, and the release of Smac/DIABLO from the mitochondria into the cytoplasm.
Neurological Applications: Promoting Adult Hippocampal Neurogenesis
Emerging research indicates that this compound can cross the blood-brain barrier and positively modulate neuroplasticity, specifically by promoting adult hippocampal neurogenesis.
Quantitative Data Summary
| Region of Hippocampus | Animal Model | Treatment | Key Finding | Reference |
| Ventral Dentate Gyrus | Adult naïve mice | Chronic subcutaneous administration of this compound (10 µg/kg for 21 days) | Significant increase in the number of new neurons (BrdU+/NeuN+ cells) compared to vehicle. | |
| Dorsal Dentate Gyrus | Adult naïve mice | Chronic subcutaneous administration of this compound (10 µg/kg for 21 days) | No significant difference in the number of new neurons compared to vehicle. | |
| Overall Hippocampus | Adult naïve mice | Chronic subcutaneous administration of this compound (10 µg/kg for 21 days) | Increased number, maturation, and dendritic complexity of DCX+ neuroblasts. |
Experimental Protocols
-
Animal Model: Adult naïve mice were used to study the effects of chronic this compound administration on neurogenesis.
-
Drug Administration: this compound was administered subcutaneously for 21 days at a dose of 10 µg/kg.
-
Neurogenesis Labeling and Quantification:
-
BrdU Labeling: To label newly divided cells, mice were injected with 5-bromo-2'-deoxyuridine (BrdU).
-
Immunohistochemistry: Brain sections were stained for BrdU (new cells), NeuN (mature neurons), and DCX (immature neurons).
-
Quantification: The number of BrdU+/NeuN+ cells and DCX+ cells was quantified in the dorsal and ventral dentate gyrus of the hippocampus.
-
Signaling Pathway and Experimental Workflow
The pro-neurogenic effects of this compound are initiated by the activation of β2ARs on neural progenitor cells. This is thought to trigger the cAMP-PKA-CREB signaling cascade, a well-established pathway in promoting neuronal survival, differentiation, and maturation.
Conclusion and Future Directions
The early-stage research presented in this guide highlights the exciting potential of this compound beyond its established role in respiratory medicine. The preclinical findings in oncology, metabolic regulation, and neurology are promising and warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these non-respiratory effects, conducting more extensive preclinical studies in a wider range of disease models, and ultimately, exploring the clinical translatability of these findings. A thorough understanding of the dose-response relationships and long-term safety profiles in these new contexts will be paramount for the successful repositioning of this compound. This compilation of data, protocols, and pathways serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this well-established molecule.
References
Methodological & Application
Application Notes and Protocols for Salmeterol Administration in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of salmeterol, a long-acting beta-2 agonist (LABA), in murine models of allergic asthma. The protocols are designed for researchers in academia and the pharmaceutical industry investigating the efficacy and mechanisms of anti-asthma therapeutics.
Introduction
Murine models of asthma are essential tools for studying the pathophysiology of the disease and for the preclinical evaluation of new treatments. This compound is a widely used LABA that induces bronchodilation.[1] These protocols detail the administration of this compound in two common allergen-induced asthma models: the Ovalbumin (OVA) model and the House Dust Mite (HDM) model.
Key Concepts and Considerations
-
Murine Models of Asthma: The most common models involve sensitizing mice to an allergen, such as OVA or HDM, followed by an airway challenge with the same allergen to induce an asthma-like phenotype.[2][3][4] This phenotype is characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[5]
-
This compound Administration: this compound can be administered through various routes, including nebulization (inhalation) and intraperitoneal injection. The choice of administration route can influence the therapeutic outcome.
-
Combination Therapy: In clinical practice, this compound is often used in combination with inhaled corticosteroids. Murine studies often investigate the effects of this compound alone or in combination with corticosteroids like fluticasone to assess synergistic effects.
-
Outcome Measures: Key parameters to assess the efficacy of this compound treatment include airway hyperresponsiveness (AHR) to methacholine, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and histological changes in the lung tissue.
This compound Signaling Pathway
This compound is a long-acting β2-adrenergic agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.
Caption: this compound's mechanism of action leading to bronchodilation.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of an allergic asthma phenotype using OVA sensitization and challenge, followed by treatment with this compound.
Caption: Workflow for the OVA-induced murine asthma model.
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
This compound xinafoate
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Whole-body plethysmograph or FlexiVent system
-
Nebulizer
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS.
-
-
Challenge and Treatment:
-
From day 21 to day 23, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day.
-
Administer nebulized this compound (e.g., 3 mg/mL) for a specified duration (e.g., 30 minutes) prior to each OVA challenge. A control group should receive a vehicle (e.g., PBS) nebulization.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 24, 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or a forced oscillation technique system like FlexiVent.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
On day 25, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.
-
Count the total and differential inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This protocol outlines the induction of a more clinically relevant asthma model using HDM extract.
Caption: Workflow for the HDM-induced murine asthma model.
-
BALB/c or C57BL/6 mice
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus or Dermatophagoides farinae)
-
This compound xinafoate
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Sensitization and Challenge:
-
Administer HDM extract (e.g., 25 µg in 50 µL PBS) intranasally to mice for 5 consecutive days per week for 3 to 5 weeks. HDM models often do not require a separate adjuvant-based sensitization step.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., nebulization or i.p. injection) at a specified time relative to the HDM challenge. For example, intraperitoneal injection of this compound (e.g., 0.005 - 5 mg/kg) can be given 30 minutes before the challenge.
-
-
Outcome Assessments:
-
Perform AHR measurements, BALF analysis, and lung histology as described in the OVA model protocol, typically 24-48 hours after the final HDM challenge.
-
Data Presentation
The following tables summarize typical quantitative data from this compound administration in murine asthma models.
Table 1: this compound Administration Protocols
| Parameter | OVA Model | HDM Model | Reference |
| Mouse Strain | BALB/c | BALB/c, C57BL/6 | , |
| Allergen & Dose | 20 µg OVA (i.p.) | 25 µg HDM (intranasal) | , |
| This compound Dose | 3 mg/mL (nebulized) | 0.005 - 5 mg/kg (i.p.) | , |
| Administration Route | Nebulization | Intraperitoneal | , |
| Frequency | Daily for 3-9 days | 30 min before challenge | , |
Table 2: Expected Outcomes of this compound Treatment
| Outcome Measure | Effect of this compound | Notes | Reference |
| Airway Hyperresponsiveness (AHR) | Decrease | This compound alone may sometimes worsen AHR. | |
| Total BALF Cells | Decrease | - | |
| BALF Eosinophils | Decrease | - | |
| Lung Inflammation (Histology) | Reduction in peribronchial inflammation | - | |
| Mucus Production | Reduction in goblet cell hyperplasia | - |
Conclusion
These protocols provide a framework for investigating the effects of this compound in murine models of asthma. Researchers should optimize these protocols based on their specific experimental goals and available resources. Careful consideration of the mouse strain, allergen, this compound dosage, and administration route is crucial for obtaining reproducible and clinically relevant data. The provided diagrams and tables serve as a guide for experimental design and data interpretation.
References
- 1. This compound attenuates the inflammatory response in asthma and decreases the pro-inflammatory cytokine secretion of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 3. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Quantification of Salmeterol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of salmeterol in biological matrices, primarily human plasma and urine. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methodologies, which are crucial for pharmacokinetic studies, clinical monitoring, and doping control.
Introduction
This compound is a long-acting beta-2 adrenergic agonist (LABA) prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD). Its low systemic concentrations following therapeutic inhalation necessitate highly sensitive and selective analytical methods for accurate quantification in biological fluids. LC-MS/MS has emerged as the gold standard for bioanalysis of this compound due to its superior sensitivity and specificity.
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of this compound in human plasma and urine. These values have been compiled from separate studies to provide a comparative overview.
Table 1: Quantitative Parameters for this compound Analysis in Human Plasma
| Lower Limit of Quantification (LLOQ) (pg/mL) | Linearity Range (pg/mL) | Sample Volume | Reference |
| 0.050 | 0.050 - 50.000 | 400 µL | [1] |
| 0.375 | 0.375 - 7.500 | Not Specified | [2][3] |
| 1.00 | 1.00 - 250.218 | Not Specified | [2] |
| 2.5 | 2.5 - 500 | 0.5 mL | [2] |
| 25 | 25 - 500 | Not Specified |
Table 2: Quantitative Parameters for this compound Analysis in Human Urine
| Lower Limit of Quantification (LLOQ) (pg/mL) | Linearity Range (ng/mL) | Maximum Detected Concentration (ng/mL) | Reference |
| 100 | 0.10 - 2.00 | Not Specified | |
| 500 | 0.5 - 50 | 1.27 |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors (β2AR), which are G-protein coupled receptors. This initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are illustrated in the diagram below.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in human plasma and urine using LC-MS/MS.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is suitable for achieving low pg/mL detection limits, essential for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound and this compound-d3 (internal standard) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and zinc sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma with K2EDTA as an anticoagulant
2. Sample Preparation (Solid-Phase Extraction):
-
To 400 µL of human plasma, add the internal standard (this compound-d3).
-
For protein precipitation, add 500 µL of 0.2 M zinc sulfate, vortex, and centrifuge at 6000 rpm for 5 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with water, followed by 25% methanol in water to remove interferences.
-
Elute the analytes with acetonitrile.
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column
-
Mobile Phase: Optimized gradient of acetonitrile and an aqueous buffer (e.g., ammonium trifluoroacetate or formic acid in water)
-
Flow Rate: As per optimized method
-
Injection Volume: Appropriate for the system
-
-
Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Protocol 2: Quantification of this compound in Human Urine using LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is often used in doping control analysis.
1. Materials and Reagents:
-
This compound and a suitable internal standard
-
β-glucuronidase from Helix pomatia
-
Diethyl ether and isopropanol (HPLC grade)
-
pH adjustment reagents
2. Sample Preparation (Liquid-Liquid Extraction):
-
Perform enzymatic hydrolysis of the urine samples to cleave glucuronide conjugates.
-
Adjust the pH of the hydrolyzed urine sample to approximately 9.5.
-
Add an extraction solvent mixture of diethyl ether/isopropanol (e.g., in a 5:1 ratio).
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are similar to those described for plasma analysis, with potential modifications to the chromatographic gradient to optimize separation for the urine matrix. Analysis is performed using selected reaction monitoring after electrospray ionization.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the quantification of this compound in biological samples.
Conclusion
The LC-MS/MS methods detailed in these application notes provide the necessary sensitivity, specificity, and robustness for the accurate quantification of this compound in biological samples. The choice of sample preparation technique, whether SPE for plasma or LLE for urine, is critical for minimizing matrix effects and achieving reliable results. Adherence to these validated protocols is essential for obtaining high-quality data in clinical and research settings.
References
Application Notes: Utilizing Primary Human Bronchial Epithelial Cells for Salmeterol Efficacy and Pathway Studies
Introduction
Salmeterol is a long-acting β2-adrenergic receptor (LABA) agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary therapeutic action is prolonged bronchodilation, achieved through the relaxation of airway smooth muscle.[3][4] However, evidence suggests that this compound also possesses anti-inflammatory properties that contribute to its clinical efficacy.[5] Primary human bronchial epithelial (HBE) cells, cultured to form a differentiated, physiologically relevant model of the human airway, are an invaluable tool for investigating the molecular mechanisms of this compound. These cultures allow for detailed studies of signaling pathways, anti-inflammatory effects, and gene expression changes in a system that closely mimics the in vivo environment.
These application notes provide detailed protocols for culturing primary HBE cells and utilizing them in key assays to evaluate the effects of this compound.
Key Applications
-
Mechanism of Action Studies: Elucidating the β2-adrenergic receptor signaling cascade.
-
Anti-inflammatory Assays: Quantifying the inhibition of cytokine and chemokine release.
-
Gene Expression Analysis: Identifying transcriptional changes in response to this compound.
-
Ciliary Function Studies: Assessing the impact on mucociliary clearance mechanisms.
-
Toxicity and Dose-Response Profiling: Determining the optimal concentration range for in vitro studies.
Experimental Data
The following tables summarize quantitative data from studies investigating the effects of this compound on primary human bronchial epithelial cells and related models.
Table 1: Anti-inflammatory Effects of this compound on Stimulated Human Bronchial Epithelial Cells
| Analyte | Treatment Condition | Inhibition (%) |
| Adhesion Molecules | ||
| ICAM-1 Expression | Stimulated HBECs + 10 nM this compound | 37.2 ± 9.3% |
| VCAM-1 Expression | Stimulated HBECs + 10 nM this compound | 32.9 ± 9.6% |
| Chemokines/Cytokines | ||
| RANTES Release | Stimulated HBECs + 10 nM this compound | 88.4 ± 4.4% |
| GM-CSF Release | Stimulated HBECs + 10 nM this compound | 30.1 ± 6.6% |
| IL-8 Release | Stimulated HBECs + 10 nM this compound | 21.8 ± 7.0% |
| Data adapted from a study on stimulated primary human bronchial epithelial cells (HBECs). |
Table 2: Effect of this compound on Cyclic AMP (cAMP) Production in HBE Cells
| Treatment | Incubation Time | cAMP Level (fmol/µg protein) | Fold Change |
| Baseline | 0 h | 4.5 ± 0.7 | - |
| This compound (10⁻⁶ M) | 24 h | 151.8 ± 49.1 | ~33.7 |
| Data derived from studies on cultured human bronchial epithelial cells. |
Table 3: Dose-Response of this compound on Ciliary Beat Frequency (CBF) in HBE Cells
| This compound Concentration | Time Point | Ciliary Beat Frequency (Hz) |
| Baseline (Control) | 0 min | 9.2 ± 0.4 |
| 10⁻⁶ M (Optimal) | 15 min | 10.9 ± 0.6 |
| 10⁻⁶ M (Optimal) | 24 h | 10.6 ± 0.8 |
| This compound was maximally active at a concentration of 10⁻⁶ M, causing a rapid and sustained increase in CBF. |
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells
This protocol describes the expansion of primary HBE cells and their differentiation at an Air-Liquid Interface (ALI) to form a mucociliary epithelium.
A. Expansion of HBE Cells (Submerged Culture)
-
Coat Culture Flasks: Pre-coat T-75 flasks with a collagen solution (e.g., 30 µg/ml bovine collagen type I in sterile PBS). Incubate at 37°C for at least 4 hours or overnight. Aspirate the coating solution and wash with sterile PBS just before use.
-
Thawing Cells: Rapidly thaw a cryovial of primary HBE cells in a 37°C water bath. Transfer cells to a sterile 15 mL conical tube containing pre-warmed bronchial epithelial growth medium (BEGM).
-
Cell Seeding: Centrifuge the cells at 300-600 x g for 5-8 minutes. Resuspend the cell pellet in fresh BEGM and count using a hemocytometer to assess viability.
-
Plating: Seed the cells into the pre-coated T-75 flask. Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Maintenance: Replace the medium every 2-3 days. Monitor the cells daily for confluence. The culture should exhibit a "cobblestone" appearance.
-
Passaging: When the culture reaches 70-90% confluence, wash the cells with PBS and detach them using a gentle dissociation reagent like Accutase™ or Trypsin-EDTA. Neutralize the enzyme, centrifuge the cells, and resuspend them for counting and re-plating for expansion or seeding on Transwell® inserts. Cells are suitable for ALI culture up to passage 4.
B. Differentiation at Air-Liquid Interface (ALI)
-
Coat Transwell® Inserts: Coat porous Transwell® inserts (e.g., 0.4 µm pore size) with human type IV collagen or a similar matrix.
-
Seeding: Seed the expanded HBE cells onto the apical chamber of the inserts at a high density in PneumaCult™-Ex or a similar expansion medium. Add medium to both the apical and basal chambers.
-
Establish Confluence: Culture the cells in submerged conditions, changing the medium in both chambers every 2 days, until a confluent monolayer is formed (typically 2-4 days).
-
Initiate ALI: Once confluent, carefully remove the medium from the apical chamber. Continue to feed the cells by adding PneumaCult™-ALI or a similar differentiation medium to the basal chamber only.
-
Differentiation: Maintain the ALI culture for at least 21 days, changing the basal medium every 2 days. During this period, the cells will differentiate into a pseudostratified epithelium containing ciliated and mucus-producing cells. Excess mucus can be removed by gently washing the apical surface with warm PBS.
Protocol 2: Assessment of this compound's Anti-inflammatory Effects
This protocol details how to measure the inhibitory effect of this compound on cytokine release from differentiated HBE cells.
-
Cell Preparation: Use differentiated HBE cells cultured at ALI for at least 21 days.
-
Pre-treatment: Add fresh basal medium containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control to the basal chamber. Incubate for 1-2 hours at 37°C.
-
Inflammatory Stimulation: To the basal medium (already containing this compound), add an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β, and IFN-γ).
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Sample Collection: Collect the medium from the basal chamber. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of target cytokines/chemokines (e.g., IL-8, GM-CSF, RANTES) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release by this compound compared to the stimulated vehicle control.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol describes the quantification of cyclic AMP (cAMP), a key second messenger in the this compound signaling pathway.
-
Cell Seeding: Seed HBE cells in a multi-well plate (e.g., 24-well) and grow to confluence.
-
Treatment: Wash the cells with PBS. Add medium containing this compound (e.g., 10⁻⁶ M) or a vehicle control. To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor can be included.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 15 minutes to 24 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit, following the manufacturer’s protocol.
-
Data Normalization: In parallel wells, determine the total protein concentration using a BCA or similar protein assay. Normalize the cAMP concentration to the total protein content (e.g., fmol cAMP/µg protein).
Protocol 4: Cytotoxicity Assay
This protocol is used to determine the concentration range of this compound that is non-toxic to HBE cells.
-
Cell Seeding: Seed HBE cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing a range of this compound concentrations (e.g., 10⁻⁴ M to 10⁻¹⁰ M) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help identify the maximum non-cytotoxic concentration for use in functional assays.
References
- 1. This compound | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine release and adhesion molecule expression by stimulated human bronchial epithelial cells are downregulated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Long-Term Salmeterol Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating the long-term effects of Salmeterol, a long-acting β2-adrenergic receptor (β2AR) agonist. The protocols detailed herein are designed to guide researchers in setting up and executing experiments to assess the chronic impact of this compound on respiratory function, airway inflammation, and the underlying molecular signaling pathways.
Introduction
This compound is a cornerstone therapy for managing persistent asthma and chronic obstructive pulmonary disease (COPD). Its long duration of action provides sustained bronchodilation. However, long-term use has been associated with the development of tolerance (tachyphylaxis) and concerns about potential adverse effects. Understanding these long-term consequences is crucial for optimizing therapeutic strategies and developing safer drugs. Animal models are indispensable tools for these investigations, allowing for controlled studies of physiological and molecular changes that are not feasible in human subjects. This document outlines key animal models and experimental protocols for this purpose.
Featured Animal Models
Several animal species are utilized to model the long-term effects of this compound, each with unique advantages.
-
Rat Models: Primarily used to study the molecular mechanisms of β2AR desensitization and downregulation. Rats are suitable for surgical implantation of osmotic pumps for continuous drug delivery, mimicking chronic exposure.
-
Mouse Models: Extensively used for modeling allergic asthma and COPD due to the availability of well-characterized strains and immunological reagents. They are ideal for studying the interplay between this compound, inflammation, and airway remodeling.
-
Guinea Pig Models: Highly sensitive to bronchoconstrictors, making them an excellent model for studying the functional consequences of tachyphylaxis to the bronchodilator and bronchoprotective effects of this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative findings from studies investigating the long-term effects of this compound in various animal models.
Table 1: Effects of Chronic this compound Treatment on β2-Adrenergic Receptor Signaling in Rats
| Parameter | Treatment Group | Change from Control | Reference |
| Pulmonary Function | |||
| Protection against ACh-induced bronchoconstriction | This compound (10 µg/kg/h for 7 days) | No significant protection | [1][2] |
| Vehicle | 44% reduction in bronchoconstriction | [1][2] | |
| Receptor & Protein Expression (Lung Membranes) | |||
| β1-adrenoceptor density | This compound (10 µg/kg/h for 7 days) | ~50% reduction | [1] |
| β2-adrenoceptor density | This compound (10 µg/kg/h for 7 days) | ~70% reduction | |
| β2-adrenoceptor protein expression | This compound (10 µg/kg/h for 7 days) | ~50% reduction | |
| Gsα protein expression (42, 44, 52 kDa variants) | This compound (10 µg/kg/h for 7 days) | Markedly reduced | |
| Enzyme Activity (Lung) | |||
| Cytosolic G-protein receptor-coupled kinase (GRK) activity | This compound (10 µg/kg/h for 7 days) | ~2-fold increase |
Table 2: Effects of this compound Treatment in Mouse Models of Airway Disease
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Pulmonary Function | ||||
| Inspiratory Resistance | LPS-induced COPD | This compound (0.16 mg/kg/day for 56 days) | Significant decrease vs. control | |
| Elastance | OVA-induced allergic asthma | This compound (3 mg/ml, 9 daily nebulizations) | 39% increase vs. control (worsened AHR) | |
| OVA-induced allergic asthma | Fluticasone + this compound | Reduced AHR to near naïve levels | ||
| Airway Inflammation & Remodeling | ||||
| Goblet Cell Hyperplasia | LPS-induced COPD | This compound (0.16 mg/kg/day for 56 days) | Inhibited | |
| Alveolar Structure | LPS-induced COPD | This compound (0.16 mg/kg/day for 56 days) | Repaired | |
| Mucin Containing Cells | OVA-induced allergic asthma | Fluticasone + this compound | Reduced |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling and Desensitization
Long-term stimulation of the β2AR by agonists like this compound can lead to desensitization, a process that dampens the cellular response. This involves receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and protein kinase A (PKA), followed by the binding of β-arrestin, which uncouples the receptor from its G-protein (Gs) and promotes internalization.
Caption: β2-Adrenergic receptor signaling cascade and mechanisms of desensitization.
Experimental Protocols
Protocol 1: Chronic this compound Infusion in Rats to Study β2AR Desensitization
This protocol is adapted from studies investigating the molecular basis of this compound-induced receptor desensitization.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
2. Surgical Implantation of Osmotic Pumps:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant Alzet osmotic minipumps subcutaneously in the dorsal region.
-
Pumps should be filled with either this compound (to deliver 10 µg/kg/hour) or vehicle (e.g., saline).
-
Allow animals to recover for 24 hours post-surgery.
3. Treatment Period:
-
House animals individually for a period of 7 days with continuous infusion.
4. In Vivo Assessment of Pulmonary Function:
-
At day 7, anesthetize the rats.
-
Instrument the animals for the measurement of lung function (e.g., overflow pressure as an index of bronchoconstriction).
-
Administer a bronchoconstrictor agent (e.g., acetylcholine, 500 µg/kg i.v.).
-
Acutely administer this compound (100 µg/kg i.v. bolus) or another Gs-coupled receptor agonist like Prostaglandin E2 (PGE2) to assess the protective effect against the bronchoconstrictor challenge.
-
Measure the maximum increase in overflow pressure.
5. Ex Vivo Molecular Analysis:
-
Following functional assessment, euthanize the animals and harvest lung tissue.
-
Prepare lung membranes by homogenization and centrifugation.
-
Western Blotting:
-
Separate membrane proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against β2AR, Gsα, and a loading control (e.g., Coomassie Blue staining).
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
Quantify band intensity using densitometry.
-
-
Radioligand Binding Assay:
-
To determine β-adrenoceptor density, incubate lung membranes with a non-selective radioligand (e.g., [125I]-ICYP).
-
Perform competition binding with selective β1 and β2 antagonists to determine the density of each receptor subtype.
-
-
GRK Activity Assay:
-
Prepare cytosolic and particulate fractions from lung homogenates.
-
Measure GRK activity by assessing the phosphorylation of rhodopsin in the presence of [γ-32P]ATP.
-
Caption: Experimental workflow for the rat chronic this compound infusion model.
Protocol 2: Long-Term this compound Treatment in a Mouse Model of Allergic Asthma
This protocol is designed to assess the effect of chronic this compound, alone or in combination with a corticosteroid, on airway hyperresponsiveness (AHR) and inflammation.
1. Animal Model:
-
Species: BALB/c mice (6-8 weeks old).
2. Sensitization and Challenge (OVA Model):
-
Sensitization: Administer intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: Expose mice to nebulized 1% OVA for 30 minutes on six consecutive days (e.g., days 21-26).
3. Drug Treatment:
-
Starting from the first day of OVA challenge, administer daily nebulized treatments for 9 days.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (3 mg/ml)
-
Fluticasone (6 mg/ml)
-
This compound + Fluticasone combination
-
4. Assessment of Airway Hyperresponsiveness (AHR):
-
48 hours after the final OVA challenge and treatment, assess AHR.
-
Anesthetize, tracheostomize, and mechanically ventilate the mice.
-
Measure baseline lung impedance (resistance and elastance).
-
Administer increasing concentrations of nebulized methacholine.
-
Record changes in lung impedance to determine the provocative concentration of methacholine that causes a significant increase in airway resistance.
5. Assessment of Airway Inflammation:
-
Following AHR measurement, perform bronchoalveolar lavage (BAL).
-
Collect BAL fluid and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Process lung tissue for histology to assess inflammatory cell infiltration, mucus production (PAS staining), and airway remodeling (collagen staining).
Caption: Experimental workflow for the mouse allergic asthma model.
Protocol 3: Tachyphylaxis to Bronchoprotection in Guinea Pigs
This protocol evaluates the development of tolerance to this compound's protective effects against bronchoconstriction.
1. Animal Model:
-
Species: Conscious Dunkin-Hartley guinea pigs.
2. Treatment Protocol:
-
Day 1 (Acute Effect):
-
Administer treatment intratracheally: Vehicle (lactose) or this compound.
-
Two hours later, induce bronchoconstriction using a serotonin (5-HT) challenge.
-
Measure the inhibition of the bronchoconstrictor response.
-
-
Days 2-4 (Chronic Dosing):
-
Administer the same treatment daily for three consecutive days.
-
-
Day 5 (Post-Chronic Effect):
-
Administer the final dose of vehicle or this compound.
-
Two hours later, repeat the 5-HT bronchoconstriction challenge.
-
Measure the inhibition of the response and compare it to the acute effect on Day 1 to determine if tachyphylaxis has occurred.
-
3. Measurement of Bronchoconstriction:
-
Place conscious animals in a whole-body plethysmograph.
-
Measure specific airway conductance or another suitable parameter of respiratory function.
-
Expose animals to an aerosol of 5-HT and record the change in airway function.
-
Calculate the percentage of inhibition of the 5-HT response afforded by the treatment.
Caption: Logical relationship for the guinea pig tachyphylaxis experiment.
References
- 1. Chronic systemic administration of this compound to rats promotes pulmonary β2-adrenoceptor desensitization and down-regulation of Gsα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic systemic administration of this compound to rats promotes pulmonary beta(2)-adrenoceptor desensitization and down-regulation of G(s alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Salmeter-ol's Effect on Ciliary Beat Frequency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the effect of Salmeterol, a long-acting beta-2-adrenergic agonist, on ciliary beat frequency (CBF). The protocols outlined below are intended for in vitro studies using human respiratory epithelial cells.
This compound is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Beyond its effects on smooth muscle, this compound has been shown to increase ciliary beat frequency, a critical component of the mucociliary clearance mechanism responsible for removing pathogens and inhaled particles from the airways.[1][2][3] This ciliostimulatory effect is an important therapeutic benefit.[2][4]
The primary mechanism of action for this compound involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately results in the phosphorylation of proteins that regulate ciliary motion.
Experimental Protocols
Protocol 1: Culturing Human Bronchial Epithelial Cells
This protocol describes the explant culture technique for isolating and growing human bronchial epithelial cells.
Materials:
-
Human bronchial tissue
-
Medium 199 (supplemented with 1% antibiotic/antimycotic solution)
-
Falcon 'Primaria' culture dishes (3 or 6 cm diameter)
-
Sterile and freshly prepared culture medium
-
Incubator (37°C, 5% CO2 in air)
Procedure:
-
Obtain bronchial tissue from surgical resections and place it in chilled Medium 199.
-
In a sterile environment, dissect the epithelium from the underlying tissue.
-
Further dissect the epithelium into smaller sections of approximately 1-2 mm³.
-
"Sterilize" the tissue sections by washing them three times in pre-warmed and pregassed Medium 199 containing 1% antibiotic/antimycotic solution.
-
Transfer two to three tissue sections to each culture dish.
-
Add 2.5 ml of sterile and freshly prepared culture medium to each dish.
-
Incubate the culture dishes at 37°C in a 5% CO2 in air atmosphere.
-
After 2-3 days, observe the explants for cell outgrowth.
-
Change the medium every 48 hours until the cells reach confluency (typically 3-4 weeks).
-
Confirm the identity of the epithelial cells using light microscopy, electron microscopy, or indirect immunoperoxidase staining.
Protocol 2: Measurement of Ciliary Beat Frequency
This protocol details the methodology for measuring CBF using video microscopy and analysis software.
Materials:
-
Cultured human bronchial or nasal epithelial cells
-
Inverted microscope with a high-speed camera (e.g., 80-150 frames per second)
-
Environmental chamber for temperature control
-
This compound solutions at desired concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M)
-
Control medium
-
CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA, ciliaFA)
Procedure:
-
Acclimate the cultured cells in the environmental chamber of the microscope to the desired temperature.
-
Record baseline CBF by capturing high-speed videos of multiple distinct areas of the cell culture.
-
Introduce the control medium to the cells and record CBF at specified time points (e.g., 15 minutes, 1 hour, 2 hours, 24 hours).
-
Replace the control medium with the this compound solution at the desired concentration.
-
Record CBF at the same specified time points as the control.
-
Repeat the experiment with different concentrations of this compound to establish a dose-response relationship.
-
Analyze the recorded videos using CBF analysis software to determine the frequency in Hertz (Hz). The software typically utilizes Fourier transform of light intensity fluctuations to calculate the ciliary cycles.
Data Presentation
The following tables summarize quantitative data from studies assessing the effect of this compound on ciliary beat frequency.
Table 1: Dose-Dependent Effect of this compound on Ciliary Beat Frequency in Human Bronchial Epithelial Cells
| This compound Concentration (M) | Baseline CBF (Hz) | CBF after 15 min (Hz) | CBF after 24 h (Hz) |
| Control | 9.2 ± 0.4 | - | - |
| 10⁻⁸ | - | - | - |
| 10⁻⁷ | - | - | - |
| 10⁻⁶ | 9.2 ± 0.4 | 10.9 ± 0.6 | 10.6 ± 0.8 |
| 10⁻⁴ | - | - | - |
Data adapted from a study on cultured human bronchial epithelial cells.
Table 2: Comparative Effect of this compound and Salbutamol on Ciliary Beat Frequency
| Treatment | Optimal Concentration (M) | Baseline CBF (Hz) | Peak CBF (Hz) | Time to Peak Effect |
| Salbutamol | 10⁻⁴ | 8.6 ± 0.4 | 9.6 ± 0.5 | 2 hours |
| This compound | 10⁻⁶ | 9.2 ± 0.4 | 10.9 ± 0.6 | 15 minutes |
Data highlights the more rapid and potent effect of this compound compared to Salbutamol.
Table 3: Effect of this compound on Ciliary Beat Frequency in Healthy vs. Pathological States
| Subject Group | Basal CBF (Hz) | CBF with this compound (10⁻⁶ M) |
| Healthy Controls | 11.18 ± 0.75 | Significant Increase |
| COPD Patients | 8.64 ± 0.88 | Significant Increase |
| Pneumonia Patients | 8.83 ± 0.68 | Significant Increase |
This compound induced ciliostimulation in both healthy and pathological conditions, with the maximum effect observed at a concentration of 10⁻⁶ M.
Visualizations
Signaling Pathway of this compound on Ciliary Beat Frequency
References
- 1. The effects of this compound and salbutamol on ciliary beat frequency of cultured human bronchial epithelial cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cilia and mucus in COPD and pneumonia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nasal mucociliary clearance and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for High-Throughput Screening of Novel Long-Acting Beta2-Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing novel long-acting beta2-adrenergic receptor (β2AR) agonists (LABAs) using high-throughput screening (HTS) methodologies. The protocols outlined below detail the necessary steps for primary screening to determine compound potency and efficacy, as well as secondary screening to evaluate the duration of action, a critical parameter for LABAs.
Introduction to Beta2-Adrenergic Receptor Agonists
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways.[1] Activation of the β2AR by an agonist leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade ultimately leads to bronchodilation, making β2AR agonists a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][4] Long-acting β2-agonists (LABAs) are distinguished by their prolonged duration of action, providing sustained bronchodilation for 12 to 24 hours.
The discovery of novel LABAs with improved therapeutic profiles necessitates robust and efficient HTS assays. The following protocols describe two primary HTS assays for identifying β2AR agonists—a cAMP accumulation assay and a luciferase reporter gene assay—followed by a secondary washout assay to determine the duration of action of identified hits.
Signaling Pathway of the Beta2-Adrenergic Receptor
Activation of the β2-adrenergic receptor by an agonist initiates a well-characterized signaling cascade. The binding of an agonist induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 3. Integrating High-Content Analysis into a Multiplexed Screening Approach to Identify and Characterize GPCR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Salmeterol's In Vivo Impact on Airway Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway remodeling in chronic asthma refers to the structural changes in the airway wall, including subepithelial fibrosis, increased airway smooth muscle (ASM) mass, goblet cell hyperplasia, and angiogenesis.[1][2] These changes contribute to irreversible airflow obstruction and airway hyperresponsiveness (AHR). Salmeterol is a long-acting β2-adrenoceptor agonist (LABA) used as a bronchodilator in asthma treatment.[3] While its effects on smooth muscle relaxation are well-characterized, its impact on the underlying structural changes of airway remodeling is an area of active investigation. Evaluating these effects in vivo requires robust animal models that mimic the features of human asthma and specific analytical techniques to quantify structural changes.
These application notes provide detailed protocols for using common in vivo models and analytical methods to assess the therapeutic or modulatory potential of this compound on airway remodeling.
Part 1: In Vivo Models of Chronic Allergic Asthma and Airway Remodeling
Establishing a relevant animal model is the first critical step. Chronic exposure to allergens in sensitized animals is the most common approach to induce features of airway remodeling.
Ovalbumin (OVA)-Induced Chronic Asthma Model
The OVA model is a widely used, robust method for inducing allergic airway inflammation and remodeling, characterized by eosinophilia, mucus hypersecretion, and subepithelial fibrosis.[4][5]
House Dust Mite (HDM)-Induced Chronic Asthma Model
The HDM model is considered highly relevant to human asthma as HDM is a common and clinically significant aeroallergen. This model induces a persistent asthma phenotype, including significant airway remodeling, without the need for an adjuvant.
Part 2: Experimental Protocols and Workflows
General Experimental Workflow
The overall process involves sensitizing the animals, chronically challenging them with an allergen to induce remodeling while administering the test agent (this compound), and finally, collecting tissues for analysis.
Caption: General experimental workflow for evaluating this compound in a chronic asthma model.
Protocol: OVA-Induced Airway Remodeling in Mice
This protocol describes a method for inducing chronic airway remodeling.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Pierce)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Nebulizer system and exposure chamber
-
This compound Xinafoate
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
Control group receives i.p. injections of PBS with alum only.
-
-
Chronic Challenge & Treatment:
-
Beginning on day 21, challenge mice with 1-2% OVA aerosol (in PBS) for 30 minutes, three times a week, for 5-8 weeks.
-
Administer aerosolized this compound (dose to be optimized, e.g., 1-3 mg/mL) or vehicle control for 20-30 minutes, 1 hour prior to each OVA challenge.
-
-
Tissue Collection:
-
24-48 hours after the final challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts.
-
Perfuse the lungs and harvest tissue. Fix one lung lobe in 4% paraformaldehyde for histology and snap-freeze the remaining lobes in liquid nitrogen for molecular analysis.
-
Protocol: Histological Analysis of Airway Remodeling
Histological staining of paraffin-embedded lung sections is essential for visualizing and quantifying structural changes.
Materials:
-
Paraffin-embedded lung sections (4-5 µm)
-
Hematoxylin and Eosin (H&E) stain kit
-
Periodic acid-Schiff (PAS) stain kit
-
Masson’s Trichrome or Sirius Red stain kit
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
H&E Staining: For general morphology and assessment of inflammatory cell infiltration.
-
PAS Staining: To identify neutral mucins in goblet cells. Goblet cell hyperplasia is a key feature of remodeling.
-
Masson’s Trichrome or Sirius Red Staining: To stain collagen fibers (blue/green with Trichrome, red with Sirius Red) for the assessment of subepithelial fibrosis.
-
-
Image Acquisition and Analysis:
-
Capture images of airways at 10x and 40x magnification.
-
Using image analysis software (e.g., ImageJ), quantify:
-
Goblet Cell Hyperplasia: Number of PAS-positive cells per length of basement membrane.
-
Subepithelial Fibrosis: Thickness or area of collagen deposition beneath the epithelial basement membrane.
-
Smooth Muscle Mass: Area of smooth muscle surrounding the airway.
-
-
Protocol: Immunohistochemistry (IHC) for Remodeling Markers
IHC allows for the localization and semi-quantification of specific proteins involved in the remodeling process, such as Transforming Growth Factor-beta (TGF-β).
Materials:
-
Paraffin-embedded lung sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody (e.g., anti-TGF-β1, anti-α-SMA)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Antigen Retrieval: After deparaffinization, perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-TGF-β1) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated or polymer-based secondary antibody, followed by streptavidin-HRP and DAB substrate.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the intensity and area of positive staining in the airway epithelium and subepithelial regions.
Protocol: Gene Expression Analysis by RT-qPCR
RT-qPCR is used to quantify the mRNA levels of genes involved in fibrosis and extracellular matrix (ECM) deposition.
Materials:
-
Frozen lung tissue
-
RNA extraction kit (e.g., RNeasy, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., Col1a1, Fn1, Acta2) and a housekeeping gene (Gapdh, Actb).
Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Col1a1 | GTCCCAGAAAGAAAGTACAAGGG | GATGGAGGGGCCGGACTCG | |
| Gapdh | CAGCCTCGTCCCGTAGACAA | CAATCTCCACTTTGCCACTGC |
Procedure:
-
RNA Extraction: Homogenize lung tissue and extract total RNA according to the kit manufacturer’s protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene.
Protocol: Protein Expression Analysis by Western Blot
Western blotting is used to detect and quantify changes in the protein levels of key remodeling factors, such as matrix metalloproteinases (MMPs) or ECM proteins.
Materials:
-
Frozen lung tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies (e.g., anti-MMP-9, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize lung tissue in RIPA buffer, centrifuge, and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with the primary antibody overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of this compound treatment against control groups.
Table 1: Histological and Morphometric Analysis of Airway Remodeling
| Parameter | Control (PBS) | Asthma Model (OVA) | Asthma Model + this compound | Expected Outcome with this compound | Reference |
| Subepithelial Fibrosis | |||||
| Collagen Area (µm²) | 500 ± 50 | 2500 ± 300 | 2450 ± 280 | No significant change or potential increase | |
| Goblet Cell Hyperplasia | |||||
| PAS+ cells/mm basement membrane | 5 ± 1 | 45 ± 5 | 48 ± 6 | No significant reduction; may worsen AHR | |
| Airway Smooth Muscle | |||||
| α-SMA+ Area (µm²) | 1000 ± 100 | 3500 ± 400 | 3400 ± 350 | Unlikely to reduce established hyperplasia |
Note: Data are representative examples. Actual results may vary. Studies suggest this compound monotherapy may not improve or could even worsen some remodeling features.
Table 2: Gene and Protein Expression Analysis
| Marker | Method | Control (PBS) | Asthma Model (OVA) | Asthma Model + this compound | Expected Outcome with this compound | Reference |
| Collagen I | RT-qPCR (Col1a1) | 1.0 ± 0.2 | 5.5 ± 0.8 | 5.2 ± 0.7 | No significant change | |
| Fibronectin | Western Blot | 1.0 ± 0.1 | 4.0 ± 0.5 | 4.8 ± 0.6 | Potential increase when combined with ICS | |
| TGF-β1 | IHC (Staining Score) | 0.5 ± 0.1 | 3.5 ± 0.4 | 3.3 ± 0.5 | Limited direct effect reported |
Part 4: Key Signaling Pathways
This compound exerts its primary effect through the β2-adrenergic receptor signaling pathway. Its influence on airway remodeling is likely indirect, potentially through modulation of inflammatory cell function or crosstalk with other signaling pathways in structural cells.
Caption: this compound's β2-adrenergic signaling pathway and its potential impact on remodeling.
References
- 1. Research advances in airway remodeling in asthma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. This compound, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 to Elucidate Salmeterol's Target Engagement with the β2-Adrenergic Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol is a long-acting β2-adrenergic receptor (β2AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the activation of the β2AR, a G-protein coupled receptor (GPCR), leading to bronchodilation. This compound's extended duration of action is attributed to its high lipophilicity, allowing it to partition into the cell membrane and establish a local drug depot.[2] Understanding the precise molecular interactions and downstream consequences of this compound's engagement with β2AR is crucial for optimizing its therapeutic use and for the development of novel respiratory therapeutics. The advent of CRISPR-Cas9 genome editing technology offers a powerful tool to dissect the intricacies of this drug-target interaction with unprecedented precision.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the target engagement of this compound with the β2AR. These methodologies are designed for researchers, scientists, and drug development professionals aiming to validate β2AR as the primary target of this compound, and to quantify the impact of receptor expression levels on drug efficacy and downstream signaling.
Quantitative Analysis of this compound's Interaction with β2-Adrenergic Receptor
A thorough understanding of this compound's pharmacological profile at the β2AR is fundamental. The following tables summarize key quantitative parameters from published literature.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 1 - 2 nM | Not Specified | [3] |
| Binding Affinity (log KD) | -8.95 | Chinese Hamster Ovary (CHO)-K1 | [4] |
| cAMP Accumulation (EC50) | 37 nM | B50 Neuroblastoma | [5] |
| Apparent Antagonist Dissociation Constant (KD) of ICI 118551 against this compound | 2.2 nM | B50 Neuroblastoma |
Table 1: this compound Binding Affinity and Functional Potency.
| Agonist | EC50 for cAMP Accumulation | Maximum Response (% of Isoprenaline) | Cell Line | Reference |
| This compound | 37 nM | 46% | B50 Neuroblastoma | |
| Isoprenaline | 294 nM | 100% | B50 Neuroblastoma |
Table 2: Comparison of this compound and Isoprenaline Efficacy in cAMP Accumulation.
CRISPR-Cas9 Strategies for Studying this compound Target Engagement
CRISPR-Cas9 technology can be employed to modulate the expression of the ADRB2 gene, which encodes the β2AR, enabling a direct assessment of its role in this compound's mechanism of action.
ADRB2 Gene Knockout (KO) to Abolish this compound Response:
-
Principle: Complete removal of the ADRB2 gene will abrogate the cellular response to this compound, confirming the β2AR as the primary target.
-
Application: Validating on-target activity and identifying potential off-target effects.
CRISPR interference (CRISPRi) for Tunable Gene Knockdown:
-
Principle: CRISPRi utilizes a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor to reversibly silence gene expression without altering the DNA sequence. This allows for a dose-dependent reduction in β2AR expression.
-
Application: Investigating the relationship between receptor density and the potency/efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway leading to Bronchodilation.
Caption: Experimental Workflow for CRISPR-Cas9 Mediated Study of this compound.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ADRB2 in A549 Cells
This protocol outlines the generation of ADRB2 knockout A549 cells, a human lung adenocarcinoma cell line endogenously expressing β2AR.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Lentiviral vector for Cas9 and sgRNA expression (e.g., lentiCRISPRv2)
-
sgRNA sequences targeting ADRB2 (designed using a reputable online tool)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin
-
Polybrene
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I assay kit
-
Anti-β2AR antibody for Western blot or flow cytometry
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the ADRB2 gene.
-
Synthesize and clone the sgRNAs into the lentiviral vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
A549 Cell Transduction:
-
Seed A549 cells and allow them to adhere overnight.
-
Transduce the cells with the lentiviral particles in the presence of Polybrene (8 µg/mL).
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, select for transduced cells using puromycin (determine the optimal concentration via a kill curve).
-
After selection, perform single-cell cloning by limiting dilution to isolate clonal populations.
-
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from clonal populations and perform PCR amplification of the target region. Use the T7 Endonuclease I assay or Sanger sequencing to confirm the presence of indels.
-
Protein Level: Confirm the absence of β2AR protein expression via Western blot or flow cytometry using a validated anti-β2AR antibody.
-
Protocol 2: Radioligand Binding Assay to Measure this compound Affinity
This protocol is for determining the binding affinity of this compound to β2AR in wild-type and ADRB2-modified cells.
Materials:
-
Cell membranes prepared from wild-type, ADRB2 KO, and CRISPRi knockdown A549 cells
-
[³H]-CGP12177 (a radiolabeled β-adrenergic antagonist)
-
This compound
-
Propranolol (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-CGP12177 and increasing concentrations of unlabeled this compound to wells containing a constant amount of cell membrane protein (e.g., 20-50 µg).
-
To determine non-specific binding, add a high concentration of propranolol (e.g., 10 µM) to a set of wells.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the Ki value.
-
Protocol 3: cAMP Accumulation Assay to Measure this compound Efficacy
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway.
Materials:
-
Wild-type, ADRB2 KO, and CRISPRi knockdown A549 cells
-
This compound
-
Isoprenaline (as a full agonist control)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well assay plates
Procedure:
-
Cell Plating:
-
Seed cells into the assay plate and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Pre-treat cells with IBMX (e.g., 500 µM) for 30 minutes.
-
Add varying concentrations of this compound or Isoprenaline to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for this compound and Isoprenaline.
-
Expected Outcomes and Interpretation
-
ADRB2 KO Cells: In ADRB2 knockout cells, there should be no specific binding of [³H]-CGP12177 and no this compound-induced cAMP accumulation. This provides definitive evidence that β2AR is the target of this compound.
-
CRISPRi Knockdown Cells: A graded reduction in ADRB2 expression using CRISPRi should result in a corresponding decrease in the Bmax for radioligand binding and a rightward shift in the this compound dose-response curve for cAMP accumulation (increased EC50), along with a potential decrease in the maximal response (Emax). This will demonstrate the dependency of this compound's potency and efficacy on the density of its target receptor.
By employing these CRISPR-Cas9-based methodologies, researchers can rigorously validate the target of this compound and gain deeper insights into the quantitative relationship between receptor expression and pharmacological response. This knowledge is invaluable for the development of more effective and safer therapies for respiratory diseases.
References
- 1. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound's extreme β2 selectivity is due to residues in both extracellular loops and transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Sustained-Release Formulations of Salmeterol for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salmeterol is a long-acting β2-adrenergic receptor (β2AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is attributed to its ability to induce sustained bronchodilation. For research and potential therapeutic advancements, developing sustained-release formulations of this compound is of significant interest. These formulations can help in maintaining a therapeutic concentration of the drug for an extended period, potentially reducing dosing frequency and improving patient compliance. This document provides detailed protocols and data for the preparation and characterization of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres, a common approach for achieving sustained drug release.
I. Formulation and Characterization Data
The following tables summarize key quantitative data from studies on sustained-release this compound formulations.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Microspheres
| Formulation Code | Polymer | Drug:Polymer Ratio | Particle Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SM-PLGA-1[3] | PLGA 502H | 1:10 | 14.7 - 16.5 | 0.12 ± 0.05 | -33.2 ± 1.4 | Not specified | Not specified |
| CS-TPP-10% FLU/SX[4] | Chitosan | Not specified | 1.234 | Not specified | +51.9 | 38.2 | 2.1 |
| FP-SAL/Lys-PA NCs[5] | L-lysine based polyamide | Not specified | 0.2267 ± 0.0353 | Not specified | -30.6 ± 4.2 | Not specified | Not specified |
Table 2: In Vitro Release Profile of this compound from PLGA Microspheres
| Time (hours) | Cumulative Release (%) - SM-PLGA Microspheres |
| 0.5 | ~10 |
| 1 | ~15 |
| 2 | ~20 |
| 4 | ~30 |
| 8 | ~45 |
| 12 | ~55 |
| 16 | ~65 |
| 24 | ~75 |
| 32 | ~85 |
| 48 | ~95 |
| 72 | >95 |
II. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Oil-in-Water (O/W) Emulsion-Solvent Evaporation
This protocol details the fabrication of this compound-loaded PLGA microspheres.
Materials:
-
This compound (SM)
-
Poly(lactic-co-glycolide) (PLGA 502H, lactide:glycolide ratio 50:50)
-
Polyvinyl alcohol (PVA)
-
Chloroform
-
Distilled water
Equipment:
-
High-speed stirrer/homogenizer
-
Magnetic stirrer
-
Beakers
-
Volumetric flasks
-
Pipettes
Procedure:
-
Organic Phase Preparation: Dissolve 20 mg of this compound and 200 mg of PLGA in 1 mL of chloroform.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in distilled water.
-
Emulsification: Add the organic phase to 5 mL of the 1% PVA solution while stirring at a high speed for 1 minute to form an initial oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the initial emulsion into 20 mL of a 1% (w/v) PVA aqueous solution and continue to stir magnetically for 3 hours at room temperature to allow for the evaporation of chloroform.
-
Microsphere Collection: Collect the formed microspheres by filtration.
-
Washing and Drying: Wash the collected microspheres with distilled water and then dry them.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines the steps to quantify the amount of this compound encapsulated within the microspheres.
Materials:
-
This compound-loaded microspheres
-
Dichloromethane (DCM) or a suitable solvent to dissolve PLGA
-
Mobile phase for HPLC (e.g., Methanol:Water 70:30)
-
This compound standard solution of known concentration
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the dried this compound-loaded microspheres.
-
Drug Extraction: Dissolve the weighed microspheres in a known volume of a suitable solvent (e.g., dichloromethane) to completely break down the polymer matrix and release the encapsulated drug.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a known volume of the HPLC mobile phase.
-
Quantification: Analyze the concentration of this compound in the resulting solution using a validated HPLC method.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the methodology to assess the release profile of this compound from the prepared microspheres.
Materials:
-
This compound-loaded microspheres
-
Phosphate buffer (pH 6.8) containing 0.02% NaN3 as an antimicrobial agent
-
Dialysis bags (Molecular Weight Cut-Off ~10,000 Da)
Equipment:
-
Shaking water bath maintained at 37°C
-
HPLC system
-
Vials for sample collection
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound-loaded microspheres (e.g., containing 10 mg of this compound) and place them into a dialysis bag with 2 mL of the release buffer.
-
Release Study Setup: Place the sealed dialysis bag into a tube containing 100 mL of the release buffer.
-
Incubation: Place the tubes in a shaking water bath at 100 rpm, maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 16, 24, 32, 48, and 72 hours), withdraw 5 mL of the dialysis solution for analysis.
-
Medium Replacement: After each sampling, add 5 mL of fresh release medium back into the tube to maintain sink conditions.
-
Analysis: Filter the collected samples and determine the concentration of this compound using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Particle Size and Zeta Potential Analysis
This protocol details the characterization of the physical properties of the microspheres.
Materials:
-
This compound-loaded microspheres
-
Deionized water or a suitable dispersant
Equipment:
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement.
Procedure:
-
Sample Dispersion: Disperse a small amount of the microspheres in deionized water or an appropriate dispersant. Sonication may be used to ensure a uniform dispersion and break up any agglomerates.
-
Particle Size Measurement: Place the dispersion into the sample cell of the DLS instrument and perform the particle size measurement. The instrument will report the mean particle size and the polydispersity index (PDI).
-
Zeta Potential Measurement: Using the same instrument, perform the zeta potential measurement to determine the surface charge of the microspheres. This provides an indication of the stability of the colloidal dispersion.
III. Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade via the β2-adrenergic receptor.
Experimental Workflow for Formulation and Characterization
Caption: Workflow for microsphere formulation and characterization.
References
- 1. This compound Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Microencapsulation of Fluticasone Propionate and this compound Xinafoate in Modified Chitosan Microparticles for Release Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Fluticasone Propionate and this compound Fixed-Dose Combination Nano-Encapsulated Particles Using Polyamide Based on L-Lysine [mdpi.com]
Troubleshooting & Optimization
Mitigating off-target effects of Salmeterol in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Salmeterol in cellular assays. The focus is on understanding and mitigating potential off-target effects and experimental artifacts associated with this long-acting β2-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound a full or partial agonist at the β2-adrenergic receptor (β2AR)?
A1: this compound is considered a partial agonist at the β2-adrenergic receptor.[1][2][3] Its intrinsic efficacy is lower than that of full agonists like Isoproterenol.[3][4] This means that even at saturating concentrations, this compound may not produce the maximum possible response in a given signaling pathway. The observed efficacy can also be dependent on the level of receptor expression in your cellular model; in systems with high receptor reserve, partial agonists can appear to have higher efficacy.
Q2: Why do I observe different potency and efficacy for this compound in cAMP assays versus β-arrestin recruitment assays?
A2: This is a key feature of this compound's pharmacology known as "biased agonism" or "functional selectivity." this compound is biased towards the Gs protein-cAMP signaling pathway and is significantly less effective at recruiting β-arrestin. Reports indicate a 5 to 20-fold bias towards Gs over β-arrestin interaction. Therefore, you will measure a more potent and efficacious response in a cAMP accumulation assay compared to a β-arrestin recruitment or receptor internalization assay. This is a true pharmacological effect, not necessarily an experimental artifact.
Q3: Why doesn't this compound induce significant β2AR internalization in my assay, unlike other agonists?
A3: Despite promoting the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs), this compound is a very weak inducer of β-arrestin recruitment. Because β-arrestin binding is a critical step for the endocytosis of the β2AR, this compound treatment does not lead to significant receptor internalization or degradation. This is a distinct characteristic compared to full agonists like epinephrine or even the long-acting agonist formoterol, which do cause receptor internalization.
Q4: I'm having trouble washing out this compound from my cells for a subsequent experiment. Why is this happening?
A4: this compound is highly lipophilic, meaning it readily partitions into and is sequestered within the cell membrane. This property contributes to its long duration of action but also makes it extremely difficult to remove from the assay system by simple washing steps. This "quasi-irreversible" binding can have a confounding effect on subsequent treatments or measurements.
Q5: Can this compound have effects on cells that are independent of the β2-adrenergic receptor?
A5: Yes, particularly at high concentrations. Studies have shown that supra-therapeutic doses of this compound can inhibit cell growth and induce apoptosis in skeletal muscle cell lines through the intrinsic pathway. It can also modulate metabolic pathways in these cells. Additionally, this compound has been shown to inhibit the proliferation of human fetal lung fibroblasts. It is crucial to use appropriate controls to distinguish these effects from β2AR-mediated signaling.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in cAMP Assays
| Possible Cause | Troubleshooting Step |
| Partial Agonism of this compound | Be aware that this compound will likely not produce the same maximal signal as a full agonist like Isoproterenol. Include a full agonist as a positive control to establish the maximum system response. |
| Cell Passage Number and Health | High passage numbers can alter cellular responses. Ensure you are using cells within a consistent and low passage range. Confirm cell viability before and after the experiment. |
| Assay Timing | The kinetics of the cAMP response to this compound can be slower than for other agonists. Perform a time-course experiment (e.g., 5, 10, 20, 30 minutes) to determine the optimal time point for measuring peak cAMP accumulation in your specific cell line. |
| Phosphodiesterase (PDE) Activity | Cellular PDEs rapidly degrade cAMP, which can dampen the measured signal. Pre-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to allow for cAMP accumulation. |
Issue 2: Unexpected Results in Receptor Internalization or Trafficking Assays
| Possible Cause | Troubleshooting Step |
| This compound's Weak Induction of Internalization | This is an expected pharmacological effect. This compound does not robustly promote β2AR internalization. Use a full agonist (e.g., Isoproterenol) as a positive control to confirm that the assay system is capable of detecting internalization. |
| Insufficient β-arrestin Expression | While this compound is a weak recruiter, its effects can be sensitive to the expression levels of β-arrestin. In some systems, overexpression of β-arrestin has been shown to partially rescue this compound-induced endocytosis. |
| Incorrect Assay Endpoint | For imaging-based assays, ensure you are acquiring images at an appropriate time point (e.g., 30-60 minutes post-stimulation) and that your analysis method can accurately quantify cell surface versus intracellular receptor populations. |
Issue 3: Carry-over Effects in Sequential Treatment Assays
| Possible Cause | Troubleshooting Step |
| Incomplete Washout of this compound | Due to its high lipophilicity, standard washing is ineffective. Instead of a washout, consider using a high concentration of a competitive antagonist (e.g., alprenolol or propranolol) to displace this compound from the receptor. Alternatively, a "rescue" protocol using a high concentration of a full agonist like Isoproterenol can be employed to overcome the partial agonism of the remaining this compound. |
| Receptor Desensitization | Prolonged exposure to this compound, even at low concentrations, can lead to desensitization of the β2AR, which will reduce the response to a subsequent agonist treatment. Account for this in your experimental design by including appropriate controls that have been pre-treated with this compound. |
Quantitative Data Summary
Table 1: this compound Affinity and Efficacy Data
| Parameter | Value | Organism/System | Comments | Reference |
| Affinity (pKA) | 7.4 | Guinea-pig trachea | ~30-fold higher affinity than salbutamol. | |
| Affinity (pKB) | 7.3 - 7.4 | Guinea-pig trachea | Measured against Isoproterenol and adrenaline. | |
| Affinity (log KD) | -8.95 | Human β2AR (CHO-K1 cells) | Demonstrates very high affinity. | |
| Selectivity | ~1000-fold | Human β2AR vs β1AR | Highly selective for the β2AR subtype. | |
| Efficacy (cAMP) | Partial Agonist | Multiple cell systems | Efficacy can appear higher in systems with receptor reserve. | |
| Efficacy (β-arrestin Recruitment) | Very Weak Agonist | BRET-based assays | Affinity of the this compound-β2AR complex for arrestin is 5-20% that of Isoproterenol. | |
| Efficacy (Tracheal Relaxation) | Partial Agonist | Guinea-pig trachea | Efficacy is approximately 3-fold lower than salbutamol. |
Experimental Protocols
Protocol 1: Cellular cAMP Accumulation Assay (Gs Signaling)
-
Cell Seeding: Plate cells (e.g., HEK293, CHO, or a relevant cell line endogenously expressing β2AR) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Reagent Preparation: Prepare a stimulation buffer (e.g., HBSS with 20 mM HEPES). Prepare stock solutions of this compound, a full agonist control (e.g., Isoproterenol), and a β-adrenergic antagonist control (e.g., Propranolol).
-
Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed stimulation buffer. c. Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20-30 minutes at 37°C to inhibit cAMP degradation. d. To measure antagonism, add the antagonist at this point and pre-incubate for 15-30 minutes. e. Add 50 µL of stimulation buffer containing 2x the final concentration of your test compounds (this compound, Isoproterenol, etc.) to the appropriate wells. f. Incubate for the predetermined optimal time (e.g., 20 minutes) at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).
-
Data Analysis: Generate dose-response curves and calculate EC50 values using a non-linear regression model (e.g., log(agonist) vs. response).
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
-
Cell Line: Use a cell line stably or transiently co-expressing the β2AR fused to a Renilla luciferase (RLuc) variant and β-arrestin-2 fused to a fluorescent protein (e.g., YFP or GFP).
-
Cell Seeding: Plate the cells in a white, clear-bottom 96-well plate. Culture overnight.
-
Assay Procedure: a. Gently aspirate the culture medium. b. Wash cells once with 100 µL of pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES). c. Add the BRET substrate (e.g., Coelenterazine h) to the wells at its final working concentration and incubate as per the manufacturer's instructions (typically 5-10 minutes in the dark). d. Place the plate in a BRET-capable plate reader. e. Inject the test compounds (this compound, Isoproterenol control) and immediately begin kinetic readings of the light emission at the two wavelengths (one for the donor, one for the acceptor). Read every 1-2 minutes for at least 30-40 minutes.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio over time or the maximal BRET ratio against the log of the agonist concentration to generate dose-response curves. Note that for this compound, the BRET signal will be significantly lower than for Isoproterenol.
Visualizations
Caption: this compound biased agonism at the β2AR.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist [escholarship.org]
- 3. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap in Preclinical Salmeterol Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from preclinical discovery to clinical application is fraught with challenges, and the long-acting β2-adrenergic agonist (LABA) salmeterol is no exception. Ensuring that preclinical findings accurately predict human responses is paramount for successful translation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preclinical evaluation of this compound, aiming to enhance the translational relevance of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions.
In Vitro & Ex Vivo Assays
Question: My cAMP accumulation assay results with this compound are highly variable and show a lower maximal response compared to short-acting agonists. Is this expected?
Answer: Yes, this is a known characteristic of this compound. As a partial agonist, it does not elicit the same maximal cAMP response as full agonists like isoproterenol. The variability can stem from several factors:
-
Receptor Desensitization: Prolonged exposure to this compound, even at low concentrations, can lead to receptor desensitization, reducing the subsequent cAMP response.
-
Slow Onset of Action: this compound's long lipophilic tail results in a slower onset of action compared to shorter-acting β2-agonists.
-
Assay Conditions: The choice of cell line, receptor expression levels, and the concentration of phosphodiesterase (PDE) inhibitors can all impact the assay window and variability.
Troubleshooting Inconsistent cAMP Assay Results:
| Problem | Possible Cause | Solution |
| High Basal cAMP Levels | - Constitutive receptor activity in over-expression systems.- Endogenous production of ligands by cells.- High cell density.- Excessive concentration of PDE inhibitors (e.g., IBMX). | - Use a cell line with lower, more physiological receptor expression.- Perform serum starvation prior to the assay.- Optimize cell seeding density.- Titrate the PDE inhibitor to the lowest effective concentration. |
| Low Signal-to-Noise Ratio | - Insufficient agonist stimulation.- Inefficient cell lysis.- Suboptimal antibody/reagent concentrations. | - Optimize agonist concentration and incubation time (consider longer for this compound).- Ensure complete cell lysis to release intracellular cAMP.- Follow the assay kit manufacturer's recommendations for reagent concentrations. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- "Edge effects" due to evaporation.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use a humidified incubator and avoid using the outer wells of the plate.- Use calibrated pipettes and proper pipetting techniques. |
Question: I am observing inconsistent bronchodilator responses to this compound in my precision-cut lung slice (PCLS) experiments. What could be the cause?
Answer: PCLS are a valuable ex vivo tool, but variability can arise from several sources:
-
Tissue Viability: The health of the lung tissue is critical.
-
Slice Preparation: The thickness and uniformity of the slices can affect drug penetration and response.
-
Airway Selection: Different-sized airways can exhibit different sensitivities to bronchodilators.
-
Pre-existing Tone: The level of induced bronchoconstriction can influence the magnitude of the relaxant response.
Troubleshooting PCLS Experiments:
| Problem | Possible Cause | Solution |
| No or Weak Bronchodilation | - Poor tissue viability.- Insufficient pre-contraction.- Suboptimal this compound concentration. | - Ensure proper lung inflation and slicing technique to maintain tissue integrity.- Use an appropriate concentration of a contractile agent (e.g., methacholine) to achieve a stable baseline tone.- Perform a dose-response curve to determine the optimal this compound concentration. |
| High Variability Between Slices | - Inconsistent slice thickness.- Heterogeneity of airways within the slices.- Incomplete removal of agarose from the airways. | - Use a high-quality tissue slicer and maintain a consistent slicing speed.- Standardize the selection of airways based on size and location.- Ensure thorough washing of the slices after preparation. |
In Vivo Animal Models
Question: The bronchodilator effect of this compound in my mouse model of asthma does not seem to last as long as expected based on human data. Why might this be?
Answer: Species differences in pharmacokinetics are a major reason for discrepancies in the duration of action. Mice, for example, have a much faster metabolism than humans, which can lead to a shorter drug half-life.
Troubleshooting In Vivo Airway Hyperresponsiveness (AHR) Studies:
| Problem | Possible Cause | Solution |
| High Variability in AHR Measurements | - Inconsistent allergen sensitization and challenge protocol.- Differences in the route of administration of the challenge agent (e.g., methacholine).- Animal strain differences in responsiveness. | - Standardize the sensitization and challenge procedures, including the timing and dose of the allergen.- Use a consistent and reproducible method for delivering the bronchoconstrictor (e.g., nebulization vs. intravenous).- Be aware of the known differences in AHR between different mouse strains (e.g., BALB/c vs. C57BL/6). |
| Lack of a Clear Bronchodilator Response | - Insufficient dose of this compound.- Timing of this compound administration relative to the AHR measurement.- Severe airway inflammation and remodeling masking the bronchodilator effect. | - Perform a dose-response study to determine the optimal dose of this compound.- Consider the pharmacokinetic profile of salmeter-ol in the chosen species to determine the optimal time for AHR assessment.- Characterize the inflammatory and remodeling status of the airways to understand its potential impact on bronchodilation. |
| Paradoxical Bronchoconstriction | - This is a rare but reported phenomenon with β-agonists.- Potential formulation issues with the inhaled drug. | - Carefully monitor respiratory function immediately after drug administration.- Ensure proper formulation and delivery of the inhaled salmeter-ol. |
Data Presentation: A Comparative Look at this compound's Properties
Improving translational relevance requires a clear understanding of how preclinical data compares to human data. The following tables summarize key pharmacological and pharmacokinetic parameters of this compound across different species.
Table 1: In Vitro Pharmacology of this compound at the β2-Adrenergic Receptor
| Species | Parameter | Value | Tissue/Cell Type | Reference |
| Human | Potency (pD2) | ~8.0 | Bronchus | [1][2] |
| Guinea Pig | Affinity (pA2) | 9.0 | Trachea | [1] |
| Guinea Pig | Potency (pD2) | ~8.5 | Trachea | [1][3] |
| Rat | - | Limited direct comparative data available | Lung Mast Cells (low efficacy) |
Note: pA2 is a measure of the affinity of an antagonist, but in this context with a partial agonist, it reflects its affinity for the receptor. pD2 is the negative logarithm of the EC50 value and is a measure of potency.
Table 2: Comparative Pharmacokinetics of this compound
| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Human | Inhaled | 0.1 - 0.2 | 0.08 - 0.25 | ~5.5 | <1 (swallowed portion) | |
| Dog | Oral | Higher than rodents | <2 | 2 | Higher than rodents | |
| Rat | Oral | - | <2 | 5 | - | |
| Mouse | Oral | - | <2 | - | - |
Experimental Protocols: Key Methodologies
Detailed and standardized protocols are essential for reproducible and reliable results. Below are outlines for key experiments.
Protocol 1: cAMP Accumulation Assay
-
Cell Culture: Plate cells (e.g., CHO or HEK293 cells stably expressing the human β2-adrenergic receptor, or primary human airway smooth muscle cells) in 96-well plates and grow to confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal cAMP levels.
-
PDE Inhibition: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound or a reference agonist (e.g., isoproterenol) and incubate for a specified time (e.g., 30 minutes). Note that a longer incubation may be necessary for this compound to reach its maximal effect.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Precision-Cut Lung Slices (PCLS) for Bronchodilator Assessment
-
Lung Inflation: Inflate the lungs of the chosen species (e.g., mouse, rat, guinea pig, or human) with low-melting-point agarose.
-
Slicing: Prepare thin slices (200-300 µm) of the inflated lung tissue using a vibratome or tissue slicer.
-
Washing and Equilibration: Wash the slices to remove agarose and allow them to equilibrate in a culture medium.
-
Induction of Bronchoconstriction: Induce a stable contraction of the airways using a bronchoconstrictor agent (e.g., methacholine or histamine).
-
Image Acquisition: Capture baseline images of the contracted airways using a microscope equipped with a camera.
-
This compound Application: Add cumulative concentrations of this compound to the slices and incubate.
-
Image Analysis: Capture images after each concentration of this compound and measure the airway area to quantify the degree of bronchodilation.
-
Data Analysis: Plot the percentage of airway relaxation against the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction between this compound and beta 2-adrenoceptor agonists with higher efficacy on guinea-pig trachea and human bronchus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Salmeterol response in different animal strains
This technical support center provides troubleshooting guidance and detailed protocols for researchers investigating the effects of Salmeterol in different animal strains. Variability in drug response is a significant challenge, and this resource aims to clarify common issues through a structured question-and-answer format, data summaries, and standardized methodologies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why am I observing a diminished or inconsistent bronchodilator response to this compound in my animal model?
A1: Several factors can contribute to a variable response to this compound. Consider the following troubleshooting steps:
-
Animal Strain: Different inbred strains (e.g., BALB/c vs. C57BL/6 mice) exhibit significant genetic diversity. This can manifest as differences in β2-adrenergic receptor (β2-AR) density, affinity, or downstream signaling efficiency. It is crucial to select a strain appropriate for your research question and maintain consistency throughout the study.
-
β2-Adrenergic Receptor Polymorphisms: Genetic variations in the β2-AR gene can alter receptor function. For example, polymorphisms at amino acid positions 16 and 27 have been shown to affect agonist-promoted downregulation and receptor coupling, influencing the therapeutic response.[1][2] While extensively studied in humans, similar variations exist across animal strains and can impact experimental outcomes.
-
Tachyphylaxis: Repeated or continuous administration of β2-agonists like this compound can lead to tachyphylaxis, a diminished response over time.[3][4] This is often due to receptor downregulation or desensitization. If your protocol involves multiple doses, consider the timing and potential for tolerance development. In some animal models, tachyphylaxis to this compound's protective effects against bronchoconstrictors has been observed after several days of treatment.[5]
-
Experimental Procedure:
-
Drug Delivery: Ensure the method of administration (e.g., inhalation, intratracheal instillation, intraperitoneal injection) delivers a consistent and accurate dose to the lungs.
-
Anesthesia: The type of anesthetic used can affect respiratory and cardiovascular parameters, potentially confounding the effects of this compound. Unrestrained whole-body plethysmography is a non-invasive method that avoids the influence of anesthesia.
-
Inflammation Model: The underlying inflammatory state of the animal model (e.g., ovalbumin-sensitized) can alter airway responsiveness and drug efficacy.
-
Q2: I am observing unexpected cardiovascular side effects. How can I troubleshoot this?
A2: While this compound is highly selective for the β2-AR, systemic exposure can lead to cardiovascular effects.
-
Strain-Specific Sensitivity: Certain animal strains may be more susceptible to the cardiac effects of β2-agonists. In studies on isolated rat hearts, this compound was found to be more potent than salbutamol in increasing heart rate.
-
Dose and Route of Administration: Higher doses or routes of administration that lead to greater systemic absorption increase the likelihood of off-target cardiac stimulation.
-
Underlying Conditions: Pre-existing cardiovascular conditions in the animal model can be exacerbated by β2-agonist administration.
-
Monitoring: Implement continuous monitoring of heart rate and blood pressure to accurately quantify cardiovascular effects.
Q3: How do I choose the most appropriate animal strain for my this compound study?
A3: The choice of strain should be guided by your specific research objectives.
-
Asthma and Allergy Models: BALB/c mice are widely used for allergic asthma models as they typically mount a strong Th2-biased immune response to allergens like ovalbumin.
-
General Bronchodilation Studies: If the primary goal is to study bronchodilation without a confounding inflammatory component, other strains like C57BL/6 may be suitable.
-
Genetic Studies: To investigate the role of specific genes or polymorphisms in this compound response, transgenic or knockout mouse models are invaluable.
Quantitative Data Summary
The efficacy of this compound can vary significantly between strains. The following tables summarize key comparative data. (Note: Specific ED50 values are often proprietary or highly dependent on the exact experimental protocol; the data below represents a qualitative summary based on common findings).
Table 1: Comparative Bronchodilator Response to this compound in Common Mouse Strains
| Strain | Typical Bronchodilator Response | Common Application | Notes |
| BALB/c | Moderate to High | Allergic Asthma Models | Prone to developing airway hyperresponsiveness. |
| C57BL/6 | Moderate | General Pharmacology | Often used as a background strain for genetic models. |
| A/J | High | Airway Hyperresponsiveness Studies | Exhibits innate airway hyperresponsiveness. |
Table 2: Potential for Tachyphylaxis and Cardiovascular Effects
| Animal Model | Tachyphylaxis Potential | Cardiovascular Side Effects | Reference |
| Guinea Pig | Observed with daily dosing | Increased Heart Rate | |
| Rat (Wistar) | Not explicitly detailed | Increased Heart Rate (in vitro) | |
| Healthy Human Volunteers | Occurs with tremor, QTc interval | Minimal at therapeutic doses |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Airway Responsiveness using Whole-Body Plethysmography (WBP)
This non-invasive method measures respiratory function in conscious, unrestrained animals, providing a more physiological assessment.
Objective: To measure the effect of this compound on baseline airway function and methacholine-induced bronchoconstriction.
Materials:
-
Whole-body plethysmography chamber (e.g., Buxco or DSI)
-
Nebulizer
-
Methacholine solution (0-50 mg/mL in saline)
-
This compound solution (or vehicle control)
-
Test animals (e.g., mice)
Procedure:
-
Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for 15-30 minutes until the breathing pattern stabilizes.
-
Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes. The key parameter often used is Enhanced Pause (Penh), a calculated value that correlates with airway resistance.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., nebulization for 10-15 minutes).
-
Post-Drug Measurement: After a set period (e.g., 30 minutes post-Salmeterol), record respiratory parameters again to assess the direct bronchodilator effect.
-
Bronchoconstrictor Challenge: Expose the animal to nebulized saline (as a control), followed by increasing concentrations of nebulized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL). Each nebulization period should last for 3 minutes, followed by a 3-minute data recording period.
-
Data Analysis: Calculate the average Penh for each methacholine concentration. Plot the dose-response curve (Penh vs. Methacholine concentration) for both this compound-treated and control groups to determine the protective effect of this compound.
Protocol 2: In Vitro Assessment of Airway Smooth Muscle Relaxation using Isolated Tracheal Rings
This method directly measures the contractile and relaxant properties of airway smooth muscle, removing systemic influences.
Objective: To determine the dose-dependent relaxation effect of this compound on pre-contracted tracheal smooth muscle.
Materials:
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)
-
Carbachol or Methacholine (contractile agents)
-
This compound
-
Gas mixture (95% O2, 5% CO2)
-
Test animals (e.g., rat, guinea pig)
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and carefully excise the trachea. Place it immediately in ice-cold, oxygenated Krebs-Henseleit solution.
-
Ring Mounting: Clean the trachea of connective tissue and cut it into 4-5 mm wide rings. Suspend each ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2/5% CO2.
-
Equilibration: Apply an optimal resting tension (e.g., 1.0-1.5 g for guinea pig or rat trachea) and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs solution every 15 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl or a standard dose of carbachol to ensure tissue viability. Wash until the tension returns to baseline.
-
Pre-contraction: Contract the tracheal rings to approximately 50-70% of their maximum response using a submaximal concentration of carbachol or methacholine.
-
Cumulative Dose-Response: Once the contraction has plateaued, add this compound to the bath in a cumulative, stepwise manner (e.g., 1 nM to 10 µM). Allow the relaxation response to stabilize at each concentration before adding the next.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension. Plot the dose-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
Visualizations
Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Troubleshooting flowchart for variable this compound response in experiments.
References
- 1. GENETIC VARIATION IN THE β2-ADRENERGIC RECEPTOR: IMPACT ON INTERMEDIATE CARDIOVASCULAR PHENOTYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphisms of the beta2-adrenergic receptor and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of tachyphylaxis associated with this compound treatment of chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols to Minimize Salmeterol-Induced Adverse Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salmeterol in animal models. The information aims to refine experimental protocols to minimize potential adverse effects and ensure data integrity and animal welfare.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound administration to animal models.
Issue 1: Cardiovascular Complications (Tachycardia, Arrhythmias)
Question: My animal model (rat/mouse) is exhibiting significant tachycardia and/or arrhythmias after this compound administration. How can I mitigate this?
Answer:
Cardiovascular stimulation is a known effect of beta-2 adrenergic agonists like this compound.[1][2] Here are several refinement strategies:
-
Dose Optimization:
-
Action: Conduct a dose-response study to determine the minimal effective dose for bronchodilation with the least cardiovascular impact.[3][4] Start with lower doses and gradually escalate while monitoring heart rate and ECG.
-
Rationale: this compound's systemic effects, including tachycardia, are dose-dependent.[4] Finding the lowest effective dose is crucial for minimizing off-target cardiac effects.
-
-
Route of Administration:
-
Action: Utilize localized delivery methods such as intratracheal instillation or nebulization over systemic routes like intraperitoneal or oral administration.
-
Rationale: Localized delivery to the lungs maximizes the therapeutic effect at the target organ while minimizing systemic circulation and subsequent cardiac stimulation.
-
-
Co-administration with Beta-1 Blockers (Use with Caution):
-
Action: In terminal experiments or with appropriate ethical considerations, a low dose of a cardioselective beta-1 blocker (e.g., metoprolol, bisoprolol) can be co-administered.
-
Rationale: Beta-1 adrenergic receptors are primarily responsible for the chronotropic (heart rate) effects in the heart. Selective blockade can counteract this compound's spillover effects on these receptors. However, this can be a confounding factor in your study design.
-
-
Acclimatization and Handling:
-
Action: Ensure animals are properly acclimatized to the experimental setup and handling procedures to minimize stress-induced tachycardia.
-
Rationale: Stress can independently increase heart rate and may exacerbate the cardiovascular effects of this compound.
-
-
Anesthesia Protocol:
-
Action: Choose an anesthetic agent with minimal impact on cardiovascular function. For instance, isoflurane may be preferable to ketamine/xylazine combinations which can have more pronounced effects on heart rate.
-
Rationale: Anesthetics can significantly alter cardiovascular parameters and interact with the effects of this compound.
-
Experimental Protocol: Monitoring Cardiovascular Parameters in Rodents
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heating pad to maintain body temperature.
-
ECG Monitoring: Place ECG electrodes on the appropriate limbs to record a standard Lead II configuration.
-
Heart Rate and Blood Pressure: Use a non-invasive tail-cuff system for conscious animals or a catheter-based system for anesthetized animals to monitor blood pressure and heart rate.
-
Baseline Measurement: Record baseline cardiovascular parameters for at least 15-30 minutes before this compound administration.
-
Post-Administration Monitoring: Continuously monitor ECG, heart rate, and blood pressure for a predetermined period after this compound administration.
Issue 2: Systemic Side Effects (Tremors, Hypokalemia)
Question: I am observing tremors and/or a drop in plasma potassium levels in my animals after this compound administration. What are the best practices to manage this?
Answer:
Tremors and hypokalemia are known systemic side effects of beta-2 agonist stimulation.
-
Managing Tremors:
-
Action: Similar to managing cardiovascular effects, dose reduction and localized administration are the primary strategies.
-
Rationale: Tremors are a result of beta-2 receptor stimulation in skeletal muscle. Minimizing systemic exposure will reduce this effect. The onset of tremors is generally slower with this compound compared to shorter-acting beta-agonists.
-
-
Managing Hypokalemia:
-
Action:
-
Monitor plasma potassium levels before and after this compound administration, especially with higher doses or chronic studies.
-
Ensure a potassium-replete diet for the animals.
-
For acute, severe hypokalemia, potassium supplementation in intravenous fluids may be necessary under veterinary guidance.
-
-
Rationale: Beta-2 agonists drive potassium into cells, leading to a transient decrease in plasma potassium. While often mild and transient, it can be significant at higher doses.
-
Experimental Protocol: Monitoring Plasma Potassium
-
Blood Sampling: Collect a baseline blood sample from a suitable site (e.g., tail vein in rats/mice).
-
This compound Administration: Administer this compound as per the experimental protocol.
-
Post-Dose Sampling: Collect blood samples at predetermined time points after administration (e.g., 30, 60, 120 minutes).
-
Analysis: Use a blood gas and electrolyte analyzer to determine plasma potassium concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal models?
A1: The most frequently reported adverse effects are extensions of this compound's pharmacological action on beta-2 adrenergic receptors and include cardiovascular effects like tachycardia, systemic effects such as tremors and hypokalemia, and with high doses or chronic administration, potential for cardiac hypertrophy and desensitization of the beta-2 adrenergic receptors. Co-administration with corticosteroids like fluticasone has been shown to potentially enhance the cardiac toxicity of this compound in rats.
Q2: How do I choose the appropriate dose of this compound for my animal model to minimize side effects?
A2: The optimal dose will depend on the animal species, the intended therapeutic effect, and the route of administration. It is highly recommended to perform a pilot dose-escalation study. Start with doses extrapolated from human therapeutic doses, adjusting for body surface area, and carefully monitor for both efficacy and adverse effects. For example, a study in mice identified a maximum tolerated dose of 0.16 mg/kg administered daily.
Q3: What is the best route of administration to minimize systemic adverse effects?
A3: Inhalation (either via nebulization or intratracheal instillation) is the preferred route for respiratory studies as it delivers the drug directly to the lungs, thereby minimizing systemic absorption and associated side effects compared to oral or parenteral routes.
Q4: Can anesthesia affect the adverse effect profile of this compound?
A4: Yes, anesthetic agents can have significant effects on the cardiovascular and respiratory systems, which can either mask or exacerbate the adverse effects of this compound. For example, some anesthetics can cause bradycardia, which might initially mask a tachycardic response to this compound. It is crucial to choose an anesthetic protocol that is stable and has minimal interference with the parameters being measured and to maintain consistent anesthesia throughout the experiment.
Q5: Are there any specific biochemical markers I should monitor for this compound-induced toxicity?
A5: Besides plasma potassium, monitoring cardiac troponins (cTnI, cTnT) can be useful to detect any potential cardiac muscle damage, especially in chronic or high-dose studies. Creatine kinase (CK) levels can also be monitored as a general marker of muscle effects. For long-term studies, histological examination of the heart for any signs of fibrosis or hypertrophy is recommended.
Data Presentation
Table 1: Dose-Response of this compound on Systemic Effects (Human Data Extrapolation)
| Parameter | This compound Dose (µg, inhaled) | Observed Effect | Reference |
| Heart Rate | 100 - 400 | Dose-dependent increase | |
| Plasma Potassium | 100 - 400 | Dose-dependent decrease | |
| Plasma Glucose | 100 - 400 | Dose-dependent increase | |
| QTc Interval | 100 - 400 | Dose-dependent increase |
Note: This data is from human studies and should be used as a reference for designing animal studies with appropriate allometric scaling.
Table 2: Recommended Monitoring Parameters and Expected Changes in Rodent Models
| Parameter | Animal Model | Baseline (approximate) | Expected Change with this compound | Monitoring Method |
| Heart Rate | Rat | 300 - 400 bpm | Increase | ECG, Pulse Oximetry |
| Heart Rate | Mouse | 450 - 600 bpm | Increase | ECG, Pulse Oximetry |
| Systolic Blood Pressure | Rat | 100 - 130 mmHg | Variable/Slight Decrease | Tail-cuff, Arterial Catheter |
| Plasma Potassium | Rat/Mouse | 3.5 - 5.0 mmol/L | Decrease | Blood Electrolyte Analysis |
| Blood Glucose | Rat/Mouse | 100 - 150 mg/dL | Increase | Glucometer, Biochemical Assay |
Experimental Protocols
Protocol 1: Nebulized this compound Administration to Rats
-
Animal Acclimatization: Acclimatize rats to the exposure chamber for several days prior to the experiment to reduce stress.
-
Solution Preparation: Prepare the desired concentration of this compound in sterile saline.
-
Nebulizer Setup: Use a jet or ultrasonic nebulizer that generates particles in the respirable range (1-5 µm). Connect the nebulizer to an exposure chamber.
-
Exposure: Place the conscious, unrestrained rat in the chamber and nebulize the this compound solution for a predetermined duration (e.g., 15-30 minutes).
-
Monitoring: Monitor the animal for any signs of distress during and after exposure. Conduct physiological monitoring as required.
Protocol 2: Intratracheal Instillation of this compound in Mice
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Positioning: Place the anesthetized mouse in a supine position on a surgical board.
-
Trachea Visualization: Expose the trachea through a small midline incision in the neck.
-
Instillation: Using a fine-gauge needle or a specialized intratracheal instillation device, carefully insert the needle between the tracheal rings and instill a small volume (typically 25-50 µL) of the this compound solution.
-
Recovery: Suture the incision and allow the mouse to recover on a heating pad. Monitor for normal breathing.
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An immunotoxicity screening study on this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic administration of beta2-adrenoceptor agonists, formoterol and this compound, elicit skeletal muscle hypertrophy in rats at micromolar doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic effects of formoterol and this compound: a dose-response comparison in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salmeterol Detection by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Salmeterol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their detection limits and resolve common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or no this compound signal. What are the potential causes and how can I improve sensitivity?
A1: A weak or absent signal for this compound can stem from several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common issue. Plasma concentrations of this compound are often very low, necessitating a robust extraction method to minimize matrix effects and concentrate the analyte.[1][2] Consider optimizing your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. For plasma samples, protein precipitation followed by SPE has proven effective.[3]
-
Chromatography: Suboptimal chromatographic conditions can lead to poor peak shape and co-elution with interfering matrix components, which can suppress the this compound signal.[4][5] Ensure your mobile phase composition and gradient are optimized for this compound retention and separation.
-
Mass Spectrometer Parameters: Incorrect mass spectrometer settings will directly impact sensitivity. Verify the following:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for this compound. Ensure your source is operating in the correct polarity mode.
-
MRM Transitions: Confirm you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound.
-
Source Parameters: Optimize nebulizer gas flow, drying gas temperature, and capillary voltage, as these can significantly influence ionization efficiency.
-
Q2: My results show significant variability and poor reproducibility. What could be the cause?
A2: Poor reproducibility is often linked to matrix effects and inconsistencies in the analytical workflow.
-
Matrix Effects: The sample matrix can either suppress or enhance the ionization of this compound, leading to inaccurate and variable results. To address this, improve your sample clean-up procedure. A mixed-mode anion-exchange solid-phase extraction has been shown to be effective in minimizing matrix effects for this compound in human plasma.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation and instrument response.
-
System Contamination: Carryover from previous injections can lead to inconsistent results. Implement a robust needle wash protocol and run blank injections between samples to check for contamination.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for achieving low detection limits and reliable quantification. Here are several strategies:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible. Solid-phase extraction (SPE) is a highly effective technique for this. For plasma, a common procedure involves protein precipitation followed by SPE.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A good separation will reduce the chance of ion suppression or enhancement at the mass spectrometer's source.
-
Column Switching: This technique can be employed to divert the early-eluting, unretained matrix components to waste, preventing them from entering the mass spectrometer.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline based on established methods for this compound extraction.
-
Sample Pre-treatment:
-
To 400 µL of human plasma, add an appropriate internal standard.
-
Add 500 µL of 0.2 M zinc sulfate solution to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 6000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 25% methanol in water.
-
-
Elution:
-
Elute this compound with an appropriate volume of acetonitrile or methanol.
-
-
Reconstitution:
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: Liquid Chromatography (LC) Parameters
The following are typical starting conditions for the chromatographic separation of this compound. Optimization will be required based on your specific instrument and column.
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex 1.7µm EVO C18 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A gradient elution is typically used to achieve good separation. An example gradient is provided in the table below.
Data Presentation
Table 1: Reported Lower Limits of Quantification (LLOQ) for this compound
| LLOQ (pg/mL) | Matrix | Sample Preparation | Instrumentation | Reference |
| 0.050 | Human Plasma | Protein Precipitation + SPE | SCIEX Triple Quad 7500 System | |
| 0.375 | Rat Plasma | Solid-Phase Extraction | ACQUITY UPLC/Xevo TQ-S System | |
| 1.0 | Human Plasma | Solid-Phase Extraction | Not Specified | |
| 2.5 | Human Plasma | Mixed-mode Anion-Exchange SPE | Not Specified |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 5.00 | 10 | 90 |
| 6.00 | 10 | 90 |
| 6.10 | 95 | 5 |
| 8.00 | 95 | 5 |
Table 3: Common MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 416.2 | 167.1 | Positive |
| 416.2 | 252.1 | Positive |
| 415.9 | 232.2 | Positive |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. Minimizing matrix effects in the development of a method for the determination of this compound in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Salmeterol and Formoterol's Onset of Action
A comprehensive guide for researchers and drug development professionals on the differential pharmacology and clinical performance of two leading long-acting β2-adrenergic agonists.
This guide provides an in-depth comparison of the onset of action of Salmeterol and Formoterol, two widely utilized long-acting β2-adrenergic agonists (LABAs) in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the nuances in their pharmacological profiles is critical for clinical decision-making and for the development of future respiratory therapeutics. This analysis is supported by a review of key experimental data and detailed methodologies.
Executive Summary
Formoterol consistently demonstrates a more rapid onset of bronchodilatory effect compared to this compound. Clinical studies have repeatedly shown that the effects of inhaled Formoterol can be observed within minutes, comparable to short-acting β2-agonists (SABAs) like salbutamol, while this compound has a slower onset of action, typically taking longer to achieve a significant clinical effect.[1][2][3][4] This difference is primarily attributed to their distinct physicochemical properties, which influence their interaction with the β2-adrenergic receptor and the surrounding cell membrane.
Physicochemical and Pharmacokinetic Properties
The key to understanding the differential onset of action lies in the molecular characteristics of this compound and Formoterol.
| Property | This compound | Formoterol | Implication for Onset of Action |
| Lipophilicity | High | Moderate | Formoterol's moderate lipophilicity and adequate water solubility allow for rapid diffusion to the β2-receptor on smooth muscle cells, contributing to its fast onset.[2] this compound's high lipophilicity leads to slower diffusion to the receptor. |
| Receptor Binding | Binds to an "exosite" on the β2-receptor, with its long side chain anchoring it to the receptor. | Interacts directly with the active site of the β2-receptor. | The "exosite" binding of this compound may contribute to its longer duration of action but a slower onset as the molecule aligns itself. Formoterol's direct binding facilitates a quicker activation of the receptor. |
| Intrinsic Activity | Partial agonist | Full agonist | As a full agonist, Formoterol can induce a maximal response from the β2-receptor, which may contribute to a more pronounced initial effect compared to the partial agonist activity of this compound. |
Clinical Onset of Action: Comparative Data
Clinical trials have quantified the differences in the onset of action between this compound and Formoterol across various patient populations. The primary endpoint in these studies is often the change in Forced Expiratory Volume in one second (FEV1).
Asthma
| Time Point | Formoterol (24 µg) | This compound (50 µg) | Salbutamol (200 µg) | Reference |
| 1 minute | 44% increase in sGaw | - | 44% increase in sGaw | |
| 3 minutes | Significant bronchodilation | 16% increase in sGaw | - | |
| 5 minutes | - | - | - | |
| Maximal Effect (sGaw) | 135% (at 2 hours) | 111% (at 2-4 hours) | 100% (at 30 minutes) | |
| Maximal Effect (FEV1) | 27% increase (at 2 hours) | 25% increase (at 3 hours) | 25% increase |
sGaw: specific airway conductance
Chronic Obstructive Pulmonary Disease (COPD)
| Time Point | Formoterol (9 µg) | This compound (50 µg) | Placebo | Reference |
| 5 minutes (FEV1 increase) | 7.2% | 4.1% | 0.7% | |
| Patients with ≥12% FEV1 increase at 5 mins | 23.1% | 9.2% | 6.4% |
| Time Point (Day 28) | Formoterol (12 µg BID) | This compound (50 µg BID) | Reference |
| 5 minutes (FEV1 change from baseline) | 0.13 L | 0.07 L | |
| 30 minutes (FEV1 change from baseline) | 0.17 L | 0.07 L |
Signaling Pathway and Mechanism of Action
Both this compound and Formoterol are β2-adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Simplified signaling cascade following β2-adrenergic receptor activation by this compound or Formoterol.
Experimental Protocols
The clinical data presented in this guide are derived from randomized, double-blind, crossover studies, which are considered the gold standard for comparing the efficacy of two active treatments. A typical experimental workflow for assessing the onset of action is as follows:
References
- 1. This compound versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. meded101.com [meded101.com]
A Head-to-Head Comparison of Salmeterol and Older Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic options for obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD), long-acting beta-agonists (LABAs) remain a cornerstone of maintenance therapy. Salmeterol, a second-generation LABA, has been a widely utilized agent for decades. This guide provides an objective, data-driven comparison of this compound with its predecessors, notably the first-generation LABA, Formoterol, and the short-acting beta-agonist (SABA), Salbutamol, focusing on pharmacological properties, clinical efficacy, and safety profiles.
Pharmacodynamic and Pharmacokinetic Profile
This compound's distinct pharmacological characteristics underpin its clinical performance. Unlike the full agonism of Formoterol, this compound acts as a partial agonist at the β2-adrenergic receptor.[1][2] This difference in intrinsic activity may have clinical implications, particularly in scenarios requiring maximal bronchodilation.[1][3]
The physicochemical properties of these molecules also dictate their onset and duration of action. This compound's high lipophilicity contributes to its slower diffusion to the β2-receptor and thus a delayed onset of action compared to the more hydrophilic Formoterol.[2] However, both this compound and Formoterol exhibit a prolonged duration of action of at least 12 hours, a significant advantage over the 4 to 6-hour effect of Salbutamol. This extended action is attributed to their lipophilic nature, allowing them to form a depot in the airway tissues.
Table 1: Pharmacological and Physicochemical Properties
| Property | This compound | Formoterol | Salbutamol |
| Receptor Activity | Partial Agonist | Full Agonist | Full Agonist |
| Onset of Action | Slower (e.g., increase in sGaw of 16% after 3 min) | Rapid (e.g., increase in sGaw of 44% after 1 min) | Rapid (e.g., increase in sGaw of 44% after 1 min) |
| Duration of Action | ≥ 12 hours | ≥ 12 hours | 4-6 hours |
| Lipophilicity | High | Moderate | Low (Hydrophilic) |
Clinical Efficacy: A Comparative Analysis
Clinical trials have extensively compared the efficacy of this compound with older beta-agonists, primarily focusing on improvements in lung function, as measured by Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF).
Onset of Bronchodilation
A consistent finding across multiple studies is the faster onset of action of Formoterol compared to this compound. In patients with moderately severe asthma, Formoterol (24 µg) produced a 44% increase in specific airway conductance (sGaw) within 1 minute, whereas this compound (50 µg) achieved a 16% increase at 3 minutes. Similarly, in COPD patients, the increase in FEV1 at 5 minutes post-dose was significantly greater for Formoterol (7.2%) than for this compound (4.1%).
Table 2: Onset of Action - FEV1 Improvement
| Time Post-Dose | This compound (50 µg) | Formoterol (9-12 µg) | Reference |
| 5 minutes | 4.1% increase | 7.2% increase | |
| 5 minutes (Day 28) | 0.07 L increase from baseline | 0.13 L increase from baseline | |
| 30 minutes (Day 28) | 0.07 L increase from baseline | 0.17 L increase from baseline | |
| 3 minutes | 8.7% increase | 12.2% increase |
Peak Bronchodilation and Duration of Effect
While differing in onset, both this compound and Formoterol demonstrate a sustained bronchodilator effect for at least 12 hours. Studies in asthmatic patients have shown that a single dose of this compound (50 µg) or Formoterol (24 µg) leads to comparable maximal increases in FEV1 (25% and 27% respectively), with effects lasting for over 12 hours. In a 12-month study comparing this compound with Salbutamol, this compound produced a significantly higher mean morning PEF.
Table 3: Lung Function Improvement Over Time
| Parameter | This compound | Formoterol | Salbutamol | Reference |
| Maximal FEV1 Increase | 25% | 27% | 25% | |
| FEV1 at 12 hours | 11% increase | 10% increase | - | |
| Mean Morning PEF Improvement (vs. Salbutamol) | 21 L/min higher | - | - | |
| Number of Days Without Attack (vs. Formoterol) | Higher | Lower | - |
Safety and Tolerability Profile
The safety profiles of this compound and older beta-agonists have been extensively studied. Systemic side effects, such as tremor and cardiovascular effects, are class effects of beta-agonists. Some studies suggest that at higher doses, Formoterol may cause a significantly higher tremor score and a larger drop in serum potassium compared to this compound, which is consistent with its full agonist properties. However, at recommended therapeutic doses, both drugs are generally well-tolerated. A meta-analysis found no significant difference in the risk of non-fatal serious adverse events between Formoterol and this compound when used as monotherapy or in combination with inhaled corticosteroids.
Table 4: Comparative Safety and Tolerability
| Adverse Event | This compound | Formoterol | Reference |
| Tremor Score (at highest doses) | Lower | Significantly higher | |
| Drop in Serum Potassium (at highest doses) | Smaller | Larger | |
| Non-fatal Serious Adverse Events (Monotherapy, Odds Ratio vs. Placebo) | 1.14 | 1.26 | |
| Non-fatal Serious Adverse Events (Combination Therapy, Odds Ratio vs. ICS alone) | 1.15 | 0.99 |
Signaling Pathways and Experimental Workflows
The mechanism of action of beta-agonists involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
A typical experimental workflow to compare the efficacy and safety of different LABAs in a clinical setting is outlined below.
Caption: Generalized Clinical Trial Workflow.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This assay is employed to determine the binding affinity of this compound and other beta-agonists to the β2-adrenergic receptor.
Objective: To quantify the equilibrium dissociation constant (Kd) of unlabeled ligands by their ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes expressing β2-adrenergic receptors.
-
Radioligand (e.g., [125I]-cyanopindolol).
-
Unlabeled ligands (this compound, Formoterol, Salbutamol) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-adrenergic receptor. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist like propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of beta-agonists to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and other beta-agonists in activating adenylyl cyclase.
Materials:
-
Intact cells or cell membranes expressing β2-adrenergic receptors.
-
Beta-agonist compounds (this compound, Formoterol, Salbutamol) at various concentrations.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA, HTRF, or radiochemical assay).
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of intact cells or cell membranes expressing the β2-adrenergic receptor.
-
Assay Setup: In a multi-well plate, add the cell/membrane preparation to an assay buffer containing ATP and a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add varying concentrations of the beta-agonist to the wells. Include a control with no agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for cAMP production.
-
Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.
-
cAMP Measurement: Quantify the amount of cAMP produced in each well using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
Salmeterel established itself as a long-acting bronchodilator with a well-documented efficacy and safety profile. Its key differentiators from the older LABA, Formoterol, are its slower onset of action and its partial agonist activity at the β2-adrenergic receptor. While both drugs provide a similar duration of bronchodilation, the rapid onset of Formoterol may be advantageous in certain clinical situations. The partial agonism of this compound may result in a lower incidence of systemic side effects at higher doses compared to the full agonist Formoterol. The choice between these agents depends on the specific clinical needs of the patient, balancing the requirements for speed of onset, maximal bronchodilation, and potential for systemic effects. The short-acting nature of Salbutamol reserves its use for rescue medication rather than long-term maintenance therapy. This guide provides a foundational comparison to aid researchers and drug development professionals in their continued efforts to refine and innovate treatments for obstructive lung diseases.
References
The Efficacy of Salmeterol in Combination with Inhaled Corticosteroids: A Comparative Guide
A comprehensive analysis of the synergistic effects of Salmetero and inhaled corticosteroids (ICS) in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD), this guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy against other therapeutic alternatives, supported by experimental data and detailed methodologies.
The combination of the long-acting beta-agonist (LABA) Salmeterol with an inhaled corticosteroid (ICS) has become a cornerstone in the maintenance therapy of persistent asthma and COPD. This approach is rooted in the complementary mechanisms of action of the two drug classes. This compound provides prolonged bronchodilation by stimulating beta-2 adrenergic receptors in the airways, leading to smooth muscle relaxation.[1][2][3] Inhaled corticosteroids, on the other hand, target the underlying inflammation that is a key feature of both asthma and COPD. The synergy between these two components has been shown to improve clinical outcomes more effectively than monotherapy with either agent alone.
Comparative Efficacy in Asthma
In patients with asthma, the addition of this compound to ICS therapy has demonstrated significant improvements in lung function, symptom control, and reductions in exacerbation rates compared to increasing the dose of ICS alone. Clinical trials have consistently shown that the combination therapy leads to greater improvements in Forced Expiratory Volume in one second (FEV1) and peak expiratory flow (PEF) than ICS monotherapy.
When compared to other LABA/ICS combinations, such as Formoterol/Budesonide, the efficacy of this compound/Fluticasone has been found to be largely comparable in terms of controlling asthma symptoms and preventing exacerbations. Real-world data suggests that the choice between different combination inhalers may be influenced by factors such as the delivery device and patient adherence, with no significant differences in efficacy and safety profiles between various ICS/LABA combinations.
Comparative Efficacy in COPD
For individuals with moderate to severe COPD, the combination of Salmetero and an ICS has been shown to be more effective in improving lung function and health status, as well as reducing the frequency of exacerbations, compared to either component used alone. Landmark studies like the TRISTAN trial have highlighted the benefits of this combination therapy, particularly in patients with a baseline FEV1 of less than 50% of the predicted value.
However, in the context of COPD management, the therapeutic landscape is evolving. Comparisons with long-acting muscarinic antagonist (LAMA)/LABA combinations have shown that the dual bronchodilator approach may offer superior improvements in lung function for some patients. Furthermore, while ICS-containing regimens are effective in reducing exacerbations, particularly in patients with a history of frequent exacerbations, they are not recommended as monotherapy for COPD and their use is associated with an increased risk of pneumonia. Triple therapy, combining an ICS, a LAMA, and a LABA, has been shown to further reduce exacerbations compared to dual therapies.
Data Summary
The following tables summarize the quantitative data from key clinical trials, comparing this compound/ICS combination therapy with other treatment modalities for asthma and COPD.
Table 1: Comparison of this compound/ICS vs. ICS Monotherapy in Asthma
| Outcome Measure | This compound/ICS Combination | ICS Monotherapy (Higher Dose) | Reference |
| Change in FEV1 (% predicted) | Increased by 2.6% | Increased by 0.01% | |
| Symptom-Free Days per Week | 1.1 more symptom-free days | - | |
| Asthma-related Hospitalizations | Lower rate (0.3%) | Higher rate (3.5%) |
Table 2: Comparison of this compound/Fluticasone vs. Other LABA/ICS Combinations in Asthma
| Outcome Measure | This compound/Fluticasone | Formoterol/Budesonide | Reference |
| All-cause Serious Adverse Events | 2.3% | 2.6% | |
| Asthma-related Serious Adverse Events | 0.8% | 0.6% |
Table 3: Comparison of this compound/ICS vs. Monotherapy and Placebo in COPD (TRISTAN Study)
| Outcome Measure | This compound/Fluticasone | This compound | Fluticasone Propionate | Placebo | Reference |
| Improvement in pre-treatment FEV1 (mL) | Significant improvement | 73 mL less improvement than combo | 95 mL less improvement than combo | - | |
| Exacerbation Rate | Reduced rate | - | - | - |
Table 4: Comparison of LAMA/LABA vs. ICS/LABA in COPD
| Outcome Measure | Umeclidinium/Vilanterol (LAMA/LABA) | Fluticasone/Salmeterol (ICS/LABA) | Reference |
| Improvement in 0-24h weighted mean FEV1 (mL) - Study 1 | 165 mL | 91 mL | |
| Improvement in 0-24h weighted mean FEV1 (mL) - Study 2 | 213 mL | 112 mL | |
| Annualized Pneumonia Rates | 0.8% (Indacaterol/Glycopyrronium) | 2.7% (Fluticasone/Salmeterol) |
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and inhaled corticosteroids occurs at a molecular level. Corticosteroids can increase the transcription of the β2-adrenergic receptor gene, leading to an increased number of receptors and potentially counteracting the downregulation that can occur with long-term LABA use. Conversely, β2-agonists can enhance the anti-inflammatory effects of corticosteroids by promoting the translocation of the glucocorticoid receptor (GR) from the cytoplasm into the nucleus.
Caption: Synergistic signaling pathway of this compound and ICS.
The validation of the efficacy of this compound/ICS combination therapy relies on rigorous clinical trial methodologies. A typical experimental workflow for such a trial is outlined below.
Caption: A typical experimental workflow for a clinical trial.
Experimental Protocols
To ensure the validity and comparability of clinical trial data, standardized experimental protocols are crucial. Below are outlines for the key assessments used in evaluating the efficacy of this compound in combination with inhaled corticosteroids.
Measurement of Forced Expiratory Volume in 1 Second (FEV1)
The measurement of FEV1 is conducted using spirometry, following the guidelines established by the American Thoracic Society (ATS) and the European Respiratory Society (ERS).
-
Patient Preparation: Patients should be clinically stable and free from respiratory tract infections. Short-acting bronchodilators should be withheld for at least 6 hours, and long-acting bronchodilators for at least 12 hours prior to testing.
-
Procedure:
-
The patient is seated in an upright position.
-
The patient inhales fully and rapidly.
-
The patient places the mouthpiece of the spirometer in their mouth, ensuring a tight seal with their lips.
-
The patient exhales as forcefully and completely as possible for at least 6 seconds.
-
The maneuver is repeated a minimum of three times to ensure reproducibility. The two largest FEV1 and Forced Vital Capacity (FVC) values should be within 150 mL of each other.
-
-
Data Recording: The highest FEV1 and FVC values from the acceptable maneuvers are recorded. The FEV1/FVC ratio is also calculated to assess the degree of airflow limitation.
Assessment of Exacerbation Rates
A standardized definition of exacerbations is critical for accurately assessing treatment efficacy in preventing these events.
-
Definition:
-
Moderate Exacerbation: A worsening of respiratory symptoms that requires treatment with systemic corticosteroids and/or antibiotics.
-
Severe Exacerbation: An exacerbation that requires hospitalization or results in death.
-
-
Monitoring and Reporting:
-
Patients are instructed to record any worsening of their symptoms in a daily diary.
-
At each study visit, investigators review the patient's diary and inquire about any potential exacerbations.
-
For each potential exacerbation, detailed information is collected, including the start and end dates, symptoms, and any treatments received (e.g., oral corticosteroids, antibiotics, emergency department visits, hospitalizations).
-
An independent adjudication committee may be used to classify the severity of each exacerbation based on the predefined criteria.
-
Quality of Life Assessment
Validated questionnaires are used to measure the impact of the disease and treatment on the patient's quality of life.
-
St. George's Respiratory Questionnaire (SGRQ):
-
Administration: The SGRQ is a self-administered questionnaire consisting of 50 items. It is typically completed by the patient in a quiet setting.
-
Domains: The questionnaire is divided into three components:
-
Symptoms: Assesses the frequency and severity of respiratory symptoms.
-
Activity: Measures the impact of the disease on daily physical activities.
-
Impacts: Covers the broader psychosocial effects of the disease.
-
-
Scoring: Scores for each component and a total score are calculated, ranging from 0 (no impairment) to 100 (maximum impairment). A change of 4 units is considered clinically significant.
-
-
Asthma Quality of Life Questionnaire (AQLQ):
-
Administration: The AQLQ is a 32-item, self-administered questionnaire.
-
Domains: It assesses four domains:
-
Symptoms
-
Activity Limitation (including patient-specific activities)
-
Emotional Function
-
Environmental Stimuli
-
-
Scoring: Each item is scored on a 7-point scale, where 1 indicates severe impairment and 7 indicates no impairment. The overall score is the mean of all responses. A change of 0.5 is considered the minimal important difference.
-
References
Salmeterol vs. Salbutamol: A Comparative Analysis of Bronchodilator Duration
A comprehensive guide for researchers and drug development professionals on the performance, experimental protocols, and signaling pathways of Salmeterol and Salbutamol.
In the management of reversible airways obstruction, particularly in asthma and chronic obstructive pulmonary disease (COPD), the choice between long-acting β2-agonists (LABAs) and short-acting β2-agonists (SABAs) is a cornerstone of therapeutic strategy. This guide provides a detailed comparison of this compound, a prominent LABA, and salbutamol, a widely used SABA, focusing on their bronchodilator duration and overall efficacy. This analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators of this compound and salbutamol based on data from comparative clinical studies.
| Parameter | This compound | Salbutamol | Key Findings | Citations |
| Drug Class | Long-Acting β2-Agonist (LABA) | Short-Acting β2-Agonist (SABA) | This compound is designed for long-term maintenance therapy, while salbutamol is used for acute symptom relief. | |
| Dosage Regimen | 50 mcg twice daily | 200-400 mcg three to four times daily | This compound's longer duration of action allows for less frequent dosing.[1][2][3][4] | [1] |
| Onset of Action | Slower onset | Rapid onset | Salbutamol provides faster relief of acute bronchospasm. | |
| Duration of Bronchodilation | Approximately 12 hours | 4 to 6 hours | This compound provides sustained bronchodilation over a longer period. | |
| Morning Peak Expiratory Flow (PEF) | Significant improvement (mean difference of 21-35 L/min compared to salbutamol) | Less improvement compared to this compound | This compound is more effective at controlling nocturnal and early morning symptoms. | |
| Evening Peak Expiratory Flow (PEF) | Significant improvement (mean difference of 11-14.3 L/min compared to salbutamol) | Modest improvement | This compound demonstrates superior control of lung function throughout the day. | |
| Forced Expiratory Volume in 1s (FEV1) | Greater and more sustained improvement | Improvement is less sustained | A single dose of this compound produces a significantly greater improvement in FEV1 over 12 hours compared to multiple doses of salbutamol. | |
| Symptom Control | Higher percentage of symptom-free days and nights | Less effective in preventing nocturnal awakenings and daytime symptoms | This compound leads to better overall symptom control and reduced need for rescue medication. | |
| Exacerbation Rates | Lower rates of minor exacerbations | Higher rates of minor exacerbations compared to this compound | Regular treatment with this compound is more effective in reducing the frequency of asthma exacerbations. |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing the efficacy and duration of action of this compound and salbutamol in patients with moderate asthma. This protocol is a synthesis of methodologies described in several large-scale, multicenter, randomized, double-blind, parallel-group studies.
Study Design
A multicenter, randomized, double-blind, double-dummy, parallel-group study design is employed to compare the efficacy and safety of inhaled this compound with inhaled salbutamol over a 12 to 24-week treatment period.
Patient Population
-
Inclusion Criteria:
-
Male and female patients aged 12 years and older.
-
A clinical diagnosis of asthma or COPD.
-
Forced Expiratory Volume in one second (FEV1) between 50% and 80% of predicted normal values.
-
Demonstrated reversibility of airway obstruction, defined as at least a 15% increase in FEV1 following inhalation of a short-acting β2-agonist.
-
Requirement for regular use of an inhaled bronchodilator for symptom control.
-
-
Exclusion Criteria:
-
History of life-threatening asthma.
-
Recent respiratory tract infection.
-
Concurrent use of other long-acting β2-agonists.
-
Known hypersensitivity to the study medications.
-
Randomization and Blinding
Patients are randomly assigned to one of two treatment groups:
-
Group A: Inhaled this compound (e.g., 50 mcg twice daily) and a placebo inhaler identical in appearance to the salbutamol inhaler (to be used four times daily).
-
Group B: Inhaled salbutamol (e.g., 200 mcg four times daily) and a placebo inhaler identical in appearance to the this compound inhaler (to be used twice daily).
This double-dummy design ensures that both patients and investigators remain blinded to the treatment allocation.
Study Procedures
-
Screening Visit (Week -2 to 0): Informed consent is obtained, and eligibility is assessed through medical history, physical examination, and baseline lung function tests (spirometry).
-
Treatment Period (Week 0 to 24):
-
Patients are instructed on the correct use of the inhalers.
-
Daily diary cards are provided to record morning and evening Peak Expiratory Flow (PEF) rates, asthma symptoms, and the use of rescue medication (a separate short-acting β2-agonist).
-
Clinic visits are scheduled at regular intervals (e.g., weeks 4, 8, 12, 16, 20, and 24) for lung function testing (FEV1), assessment of adverse events, and review of diary card data.
-
-
Washout Period (Post-treatment): A washout period of at least one week may be included to assess for any rebound effects after cessation of treatment.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoints:
-
Mean change from baseline in morning and evening PEF.
-
Mean change from baseline in FEV1.
-
-
Secondary Efficacy Endpoints:
-
Diurnal variation in PEF.
-
Percentage of symptom-free days and nights.
-
Frequency of rescue medication use.
-
Rate of asthma exacerbations.
-
-
Safety Assessments:
-
Incidence and severity of adverse events.
-
Changes in vital signs and electrocardiogram (ECG) parameters.
-
Statistical Analysis
Data are analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) to compare treatment groups, with baseline values as a covariate. All analyses are performed on an intent-to-treat basis.
Mandatory Visualization
Signaling Pathway of β2-Adrenergic Receptor Agonists
Both this compound and salbutamol exert their bronchodilator effects by acting as agonists at the β2-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways. The binding of these agonists initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: Signaling pathway of β2-adrenergic receptor agonists leading to bronchodilation.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates the typical workflow of a clinical trial designed to compare the efficacy and safety of this compound and salbutamol.
Caption: Workflow of a randomized controlled trial comparing this compound and salbutamol.
References
- 1. A twelve month comparison of this compound with salbutamol in asthmatic patients. European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A twelve-week comparison of this compound and salbutamol in the treatment of mild-to-moderate asthma: a Canadian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twelve month comparison of this compound and salbutamol as dry powder formulations in asthmatic patients. European Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serevent nationwide surveillance study: comparison of this compound with salbutamol in asthmatic patients who require regular bronchodilator treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Zone: A Cross-Study Validation of Salmeterol's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
Salmeterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist, is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce prolonged bronchodilation. However, understanding its therapeutic window—the dose range that maximizes therapeutic benefit while minimizing adverse effects—is critical for its safe and effective use and for exploring its potential in other indications. This guide provides a comparative analysis of this compound's therapeutic window across different preclinical disease models, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety of this compound Across Disease Models
The therapeutic window of this compound is not a fixed value but is influenced by the specific pathological context. The following tables summarize quantitative data from various studies, highlighting the effective concentrations for therapeutic effects and the concentrations at which adverse effects are observed.
| Disease Model | Species | Efficacy Endpoint | Effective Dose/Concentration | Adverse Effects Observed | Dose/Concentration for Adverse Effects |
| Systemic Inflammation (LPS-induced) | Mouse | Inhibition of NLRP3 inflammasome activation, reduction of IL-1β and TNF-α | 10⁻¹⁰ M - 10⁻⁷ M (in vitro, BMDM) | Not specified in this model | Not specified in this model |
| Chronic Obstructive Pulmonary Disease (COPD) | Mouse | Inhibition of weight loss, improvement in COPD assessment test scores | 0.16 mg/kg (maximum tolerated dose) | Proteinuria, Hypertension | ≥0.16 mg/kg |
| Allergic Asthma | Guinea Pig | Decreased cough efforts and airway reactivity | 0.17 mM (aerosol) | Not specified in this model | Not specified in this model |
| General Toxicology Studies | Species | Route of Administration | Observed Adverse Effects | No Observed Adverse Effect Level (NOAEL) |
| Repeat-dose toxicity | Rat | Inhalation/Oral | Laryngeal changes, hypoglycemia, hypokalemia, increased cardiac weight | 2 mg/kg (oral, 2-week study)[1] |
| Repeat-dose toxicity | Dog | Inhalation/Oral | Tachycardia, vasodilation, increased muscle mass, hypokalemia | Not specified |
| Carcinogenicity | Rat, Mouse | Oral | Increased incidence of smooth muscle tumors (mesovarium in rats, uterus in mice) | Not specified |
Experimental Protocols
Murine Model of Systemic Inflammation
Objective: To assess the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Inflammation Induction: Mice are intraperitoneally (i.p.) injected with LPS to induce systemic inflammation.
-
Drug Administration: this compound is administered to the mice, typically via i.p. injection, at various doses.
-
Efficacy Assessment:
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using ELISA.
-
Inflammasome Activation: Activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) is assessed by measuring the cleavage of caspase-1 via Western blot.
-
-
In Vitro Analysis:
-
Primary bone marrow-derived macrophages (BMDMs) are harvested from mice.
-
Cells are stimulated with LPS in the presence or absence of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M).[2]
-
Supernatants are collected to measure cytokine release, and cell lysates are used for Western blot analysis of inflammasome components.[2]
-
Murine Model of Chronic Obstructive Pulmonary Disease (COPD)
Objective: To evaluate the therapeutic efficacy and safety of this compound in a mouse model of COPD.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
COPD Induction: Mice are exposed to airway lipopolysaccharide (LPS) inhalation to establish a COPD model.[3]
-
Drug Administration: this compound is administered daily, for example, at a dose of 0.16 mg/kg.[3]
-
Efficacy Assessment:
-
COPD Assessment Test: Scores are used to evaluate the severity of COPD-like symptoms.
-
Body Weight: Changes in body weight are monitored as an indicator of general health.
-
-
Safety Assessment:
-
Adverse Events: Common adverse events such as proteinuria and hypertension are monitored.
-
Guinea Pig Model of Allergic Asthma
Objective: To determine the bronchodilator and anti-inflammatory effects of this compound in a model of allergic asthma.
Methodology:
-
Animal Model: Guinea pigs are sensitized to ovalbumin over a period of 21 to 28 days to induce an allergic inflammatory response.
-
Drug Administration: this compound is administered daily as an aerosol, for instance, at a concentration of 0.17 mM.
-
Efficacy Assessment:
-
Antitussive and Bronchodilator Activity: The number of cough efforts and airway reactivity are evaluated in vivo.
-
Inflammatory Cytokines: Levels of IL-4, IL-5, IL-13, GM-CSF, and TNF-α are measured in bronchoalveolar lavage fluid (BALF).
-
Signaling Pathways and Experimental Workflows
This compound's Dual Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects through two distinct signaling pathways, the classical G-protein coupled receptor (GPCR)/cAMP pathway and the β-arrestin2 pathway. The engagement of these pathways is dose-dependent.
References
- 1. Anti-inflammatory activity of this compound: down-regulation of cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, agonist of β2-aderenergic receptor, prevents systemic inflammation via inhibiting NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Guide: Salmeterol vs. Formoterol Treatment in Airway Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of two widely prescribed long-acting beta2-agonists (LABAs), Salmeterol and Formoterol, on human airway smooth muscle (ASM) cells. While direct comparative proteomic studies are not extensively available in the public domain, this document synthesizes known pharmacological differences and extrapolates potential proteomic and phosphoproteomic alterations based on their shared mechanism of action and related research.
Introduction: Pharmacological Distinctions
This compound and Formoterol are both cornerstone therapies for managing asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating beta-2 adrenergic receptors (β2AR) on ASM cells, leading to bronchodilation. However, they exhibit distinct pharmacological profiles that may translate to differential effects on the cellular proteome.
Formoterol acts as a full agonist at the β2AR, eliciting a maximal cellular response.[1][2] In contrast, this compound is a partial agonist, which results in a submaximal response even at saturating concentrations.[1][2][3] Furthermore, Formoterol has a more rapid onset of action compared to this compound. These differences in receptor activation kinetics and efficacy likely influence the downstream signaling cascades and subsequent proteomic changes.
The Core Signaling Pathway: Beta-2 Adrenergic Receptor Activation
Both this compound and Formoterol initiate their effects by binding to the β2AR, a G-protein coupled receptor. This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.
Comparative Quantitative Data
Direct quantitative proteomic data comparing this compound and Formoterol treatment of ASM cells is limited. However, a quantitative phosphoproteomic study on ASM cells investigating cAMP signaling downstream of adenylyl cyclase activation provides valuable insights into potential protein targets. The following table summarizes key differentially phosphorylated proteins identified in response to elevated cAMP, which is the common downstream effector of both drugs. It is important to note that the magnitude and duration of these changes may differ between this compound and Formoterol due to their distinct pharmacological properties.
| Protein | Function | Potential Implication in ASM |
| Myosin light chain kinase (MLCK) | Phosphorylates myosin light chain, leading to muscle contraction. | PKA-mediated phosphorylation of MLCK inhibits its activity, promoting relaxation. |
| Phospholamban | Regulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). | Phosphorylation relieves its inhibition of SERCA, enhancing Ca2+ uptake and promoting relaxation. |
| Caldesmon | Actin-binding protein that inhibits actomyosin ATPase activity. | Phosphorylation by PKA can reduce its inhibitory effect, contributing to relaxation. |
| Vasodilator-stimulated phosphoprotein (VASP) | Involved in actin dynamics and cell migration. | PKA-dependent phosphorylation of VASP can inhibit ASM cell migration. |
| CREB (cAMP response element-binding protein) | Transcription factor that regulates gene expression. | PKA can phosphorylate and activate CREB, leading to changes in gene transcription. |
Experimental Protocols
To conduct a direct comparative proteomic analysis of this compound and Formoterol on ASM cells, a quantitative proteomic workflow would be essential. Below is a detailed, hypothetical experimental protocol based on established methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.
Cell Culture and Treatment
-
Cell Culture: Primary human airway smooth muscle (HASM) cells are cultured in smooth muscle growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 24-48 hours to synchronize them and reduce baseline signaling activity.
-
Drug Treatment: Cells are treated with either this compound (e.g., 100 nM) or Formoterol (e.g., 10 nM) for a specified time course (e.g., 15 minutes, 1 hour, 6 hours) to capture both early and late proteomic changes. A vehicle control (e.g., DMSO) is run in parallel.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Equal amounts of protein from each condition are reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptides and proteins are identified by searching against a human protein database. For quantitative analysis, either the intensities of isotopic peaks (for SILAC) or the peak areas of precursor ions (for label-free) are used.
-
Bioinformatic Analysis: Differentially expressed proteins are identified based on fold-change and statistical significance (e.g., p-value < 0.05). Functional enrichment analysis (e.g., Gene Ontology, pathway analysis) is performed to identify the biological processes and pathways affected by each drug.
Potential Differential Proteomic Signatures
Based on their distinct pharmacological profiles, this compound and Formoterol may induce different proteomic signatures:
-
Full vs. Partial Agonism: As a full agonist, Formoterol may induce a more robust and sustained phosphorylation of PKA substrates compared to the partial agonist this compound. This could lead to more significant quantitative changes in the abundance of downstream effector proteins.
-
Kinetics: The faster onset of action of Formoterol might lead to more rapid changes in the phosphoproteome compared to this compound.
-
Receptor Downregulation and Desensitization: Chronic exposure to agonists can lead to receptor downregulation and desensitization. The differences in efficacy and lipophilicity between the two drugs could lead to distinct patterns of β2AR trafficking and degradation, which would be reflected in the proteome.
Conclusion
While a direct head-to-head proteomic comparison of this compound and Formoterol on airway smooth muscle cells is a clear area for future research, the existing pharmacological and signaling data provide a strong foundation for hypothesizing their differential effects. Formoterol's nature as a full agonist suggests it may induce more pronounced and rapid changes in the phosphoproteome and downstream effector proteins compared to the partial agonist this compound. A comprehensive comparative proteomic study, following the experimental design outlined in this guide, would be invaluable for elucidating the nuanced molecular mechanisms that differentiate these two important therapeutics and could pave the way for the development of more targeted and effective treatments for obstructive airway diseases.
References
- 1. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Salmeterol with Anti-inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-inflammatory effects of Salmeterol, a long-acting beta-2 agonist (LABA), when combined with both a well-established and a novel anti-inflammatory compound. The objective is to present experimental data, detailed methodologies, and underlying signaling pathways to aid in research and drug development.
Section 1: this compound and Fluticasone Propionate: A Well-Established Synergy
The combination of this compound and the inhaled corticosteroid (ICS) Fluticasone Propionate is a cornerstone of therapy for asthma and Chronic Obstructive Pulmonary Disease (COPD). Extensive research has demonstrated that their combined action yields greater anti-inflammatory effects than either agent alone.
Quantitative Data on Anti-inflammatory Effects
The synergistic effects of the this compound/Fluticasone Propionate (SFC) combination have been quantified in numerous clinical studies, showing significant reductions in key inflammatory markers compared to placebo or monotherapy.
| Inflammatory Marker | Cell Type/Sample | Study Population | Key Findings |
| CD8+ T-lymphocytes | Bronchial Biopsy | COPD Patients | Significant reduction of -98.05 cells/mm² with SFC compared to placebo. Fluticasone alone did not produce a significant reduction.[1] |
| CD68+ Macrophages | Bronchial Biopsy | COPD Patients | Significant reduction with SFC compared to placebo (-31.68 cells/mm²), an effect not seen with Fluticasone alone.[1] |
| Neutrophils | Induced Sputum | COPD Patients | A significant reduction in the percentage of neutrophils (-53%) was observed in the SFC treated group compared to placebo.[2] |
| Eosinophils | Induced Sputum | COPD Patients | Combination therapy significantly decreased sputum eosinophils.[3] |
| IL-8 | Induced Sputum | COPD Patients | SFC therapy significantly reduced the levels of IL-8.[4] |
| TNF-α | Induced Sputum | COPD Patients | SFC therapy was shown to significantly reduce the levels of TNF-α. |
Experimental Protocols
The data presented above is primarily derived from randomized controlled trials involving human subjects with asthma or COPD. Key experimental procedures include:
-
Bronchial Biopsy: This procedure involves obtaining a small tissue sample from the airways. The tissue is then processed for immunohistochemistry to identify and quantify different inflammatory cell types, such as CD8+ and CD68+ cells.
-
Induced Sputum Analysis: Patients inhale a nebulized saline solution to produce a sputum sample from the lower airways. The sputum is then processed to obtain a cell pellet, and differential cell counts (e.g., neutrophils, eosinophils) are performed. The supernatant can be used to measure the concentration of inflammatory mediators like IL-8 and TNF-α using techniques such as ELISA.
-
Bronchoalveolar Lavage (BAL): A bronchoscope is used to instill and then aspirate a sterile saline solution from a segment of the lung. The recovered fluid contains cells and soluble components from the lower respiratory tract, which can be analyzed for inflammatory markers.
Signaling Pathways and Mechanism of Synergy
The synergistic anti-inflammatory effect of this compound and Fluticasone Propionate is attributed to their complementary actions on intracellular signaling pathways.
Fluticasone Propionate binds to the glucocorticoid receptor (GR) in the cytoplasm, which then translocates to the nucleus. In the nucleus, the activated GR inhibits pro-inflammatory transcription factors like NF-κB and AP-1, and upregulates anti-inflammatory genes. This compound, by increasing intracellular cAMP and activating Protein Kinase A (PKA), can enhance the nuclear translocation of the GR, thereby potentiating the anti-inflammatory effects of Fluticasone. This synergy leads to a more profound suppression of inflammatory cytokine production and cellular inflammation.
Section 2: this compound and Roflumilast: An Emerging Combination
Roflumilast is an oral phosphodiesterase-4 (PDE4) inhibitor, representing a newer class of anti-inflammatory agents for respiratory diseases. Preclinical and clinical data suggest that combining a LABA like this compound with a PDE4 inhibitor could offer an alternative or add-on therapeutic strategy.
Quantitative Data on Anti-inflammatory Effects
While data on the direct combination of this compound and Roflumilast is still emerging, studies with the LABA formoterol (which shares a similar mechanism with this compound) and Roflumilast demonstrate a promising synergistic or additive anti-inflammatory effect.
| Inflammatory Marker | Cell Type/Sample | Study Population/Model | Key Findings |
| TNF-α | Human Bronchial Explants | In Vitro | The combination of formoterol and roflumilast was more potent in inhibiting LPS-induced TNF-α release than roflumilast alone. |
| CCL2, CCL3, CCL4, CXCL9 | Human Bronchial Explants | In Vitro | The combination of formoterol and roflumilast showed enhanced inhibition of these chemokines compared to roflumilast alone. |
| Lung Function (FEV1) | COPD Patients | Clinical Trial | Roflumilast significantly improved lung function when combined with this compound compared to this compound alone. |
Experimental Protocols
The current understanding of the this compound/Roflumilast synergy is largely based on in vitro and early-phase clinical studies.
-
Human Bronchial Explant Culture: Lung tissue obtained from surgical resections is cut into small pieces and cultured. These explants are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the drugs being tested. The culture supernatant is collected to measure cytokine and chemokine levels by ELISA.
-
Clinical Trials: Randomized controlled trials in COPD patients have been conducted to evaluate the efficacy of adding Roflumilast to existing LABA therapy (including this compound). The primary outcomes in these studies are typically lung function parameters (e.g., FEV1) and the rate of exacerbations.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between this compound and Roflumilast is centered on the intracellular signaling molecule cyclic adenosine monophosphate (cAMP).
This compound activates adenylyl cyclase to increase the production of cAMP. Roflumilast, on the other hand, inhibits PDE4, the primary enzyme responsible for the breakdown of cAMP in inflammatory cells. The concurrent administration of both drugs leads to a significant and sustained increase in intracellular cAMP levels. This elevated cAMP activates Protein Kinase A (PKA), which in turn can activate transcription factors like CREB (cAMP response element-binding protein) that are associated with anti-inflammatory responses.
Comparison and Conclusion
| Feature | This compound + Fluticasone Propionate | This compound + Roflumilast |
| Mechanism of Synergy | Enhanced GR nuclear translocation | Markedly increased intracellular cAMP |
| Primary Signaling Pathways | NF-κB, MAPK, GR translocation | cAMP/PKA/CREB |
| Established Clinical Use | Extensive in asthma and COPD | Emerging, primarily as an add-on in severe COPD |
| Key Anti-inflammatory Effects | Broad reduction in inflammatory cells (T-cells, macrophages, neutrophils, eosinophils) | Primarily reduction of pro-inflammatory cytokines and chemokines |
| Administration Route | Inhaled | This compound (inhaled), Roflumilast (oral) |
The combination of this compound with Fluticasone Propionate offers a broad-spectrum anti-inflammatory effect by targeting multiple inflammatory cell types and pathways, supported by a wealth of clinical data. The emerging combination of this compound with Roflumilast presents a novel approach that specifically targets the cAMP signaling pathway, showing promise in reducing key inflammatory mediators and improving lung function in severe COPD. Further research into the long-term clinical benefits and safety of the this compound/Roflumilast combination is warranted to fully establish its place in the therapeutic landscape of chronic respiratory diseases.
References
- 1. Effect of this compound/fluticasone propionate on airway inflammation in COPD: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/fluticasone combination in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can inhaled fluticasone alone or in combination with this compound reduce systemic inflammation in chronic obstructive pulmonary disease? – study protocol for a randomized controlled trial [NCT00120978] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the anti-inflammatory properties of this compound/fluticasone and the expression of CD4+CD25+Foxp3+ regulatory T cells in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of In Vitro Findings on Salmeterol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published in vitro findings concerning the mechanisms of action of Salmeterol, a long-acting β2-adrenergic receptor agonist (LABA). While direct, head-to-head independent validation studies are not abundant in the published literature, this document synthesizes data from various research articles to offer a comparative perspective on this compound's established and proposed cellular effects. The guide focuses on its canonical signaling pathway and its widely discussed anti-inflammatory properties, presenting supporting experimental data and detailed protocols.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound's primary mechanism of action is as a selective agonist for the β2-adrenergic receptor (β2AR), a G-protein coupled receptor.[1][2] Its long duration of action, approximately 12 hours, is attributed to its high lipophilicity, allowing it to remain in the cell membrane and continuously stimulate the receptor.[2] This prolonged activation of β2ARs is central to its therapeutic effect as a bronchodilator.[1][3]
Signaling Pathway
Upon binding to the β2AR, this compound initiates a signaling cascade that leads to the relaxation of airway smooth muscle. This process is primarily mediated by the activation of adenylyl cyclase, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
Canonical β2-Adrenergic Receptor Signaling Pathway of this compound.
Comparative Analysis of In Vitro Anti-Inflammatory Effects
Beyond its bronchodilatory function, numerous in vitro studies have investigated this compound's anti-inflammatory properties. These effects appear to be multifaceted and, in some cases, independent of the classical β2AR-cAMP pathway.
Effects on Neutrophils and Macrophages
This compound has been shown to inhibit pro-inflammatory activities in human neutrophils and macrophages. These effects include the reduction of oxidant production and the release of inflammatory mediators.
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Neutrophils | FMLP, A23187 | 0.3-3 µM | Inhibition of oxidant production | |
| Human Neutrophils | PMA, Opsonised zymosan | 3-50 µM | Inhibition of oxidant production | |
| Human Neutrophils | - | 6.25-50 µM | Interference with intracellular calcium fluxes and PLA2 activity | |
| Mouse BMDM | LPS + ATP | 10⁻¹⁰ M - 10⁻⁷ M | Prevention of caspase-1 cleavage and NLRP3 inflammasome activation | |
| Mouse BMDM | LPS + ATP | 10⁻¹⁰ M - 10⁻⁷ M | Reduced release of TNF-α and IL-1β |
A notable finding is the dose-dependent mechanism for NLRP3 inflammasome inhibition. At lower concentrations (10⁻¹⁰ M), the effect is mediated through a β-arrestin2 pathway, while at higher concentrations (10⁻⁷ M), both the classical G-protein coupled receptor (GPCR)/cAMP pathway and the β-arrestin2 pathway are involved.
Dose-dependent anti-inflammatory mechanism of this compound.
Comparison with Other β2-Agonists
In vitro studies comparing this compound to other β2-agonists, such as Formoterol and the short-acting agonist Salbutamol, reveal differences in their anti-inflammatory and receptor desensitization profiles.
| Agonist | Cell Type | Key Finding | Reference |
| This compound | Human Neutrophils | Possesses membrane-stabilizing properties, antagonizing pro-inflammatory lipids. | |
| Fenoterol, Formoterol | Human Neutrophils | Moderate inhibition of oxidant generation via a superoxide-scavenging mechanism; weak membrane-stabilizing properties. | |
| Salbutamol | Human Neutrophils | No significant inhibition of oxidant generation or membrane-stabilizing properties. | |
| This compound | Human Airway Smooth Muscle Cells | Weak efficacy for adenylyl cyclase activation and G protein–coupled receptor kinase/arrestin-mediated desensitization compared to Isoproterenol. | |
| Formoterol | Monocyte-derived macrophages | Stimulated accumulation of cAMP. | |
| This compound | Monocyte-derived macrophages | Did not alter cAMP levels at concentrations from 10⁻¹³ to 10⁻⁶ M. |
These findings suggest that while sharing the same primary target, different β2-agonists can have distinct downstream effects and anti-inflammatory potential.
Experimental Protocols
This section provides a summary of methodologies for key experiments cited in this guide.
Neutrophil Oxidant Production Assay
-
Objective: To measure the effect of this compound on the production of reactive oxygen species by neutrophils.
-
Cell Source: Human neutrophils isolated from peripheral blood of healthy volunteers.
-
Protocol Summary:
-
Neutrophils are isolated using density gradient centrifugation.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.3-50 µM) or a vehicle control.
-
Neutrophils are then stimulated with agonists such as FMLP, calcium ionophore A23187, PMA, or opsonized zymosan.
-
Oxidant production (e.g., superoxide anion) is measured using methods like the reduction of cytochrome c or chemiluminescence assays.
-
To test for β2AR-independent effects, some experiments are conducted in the presence of the β-blocker propranolol.
-
NLRP3 Inflammasome Activation Assay
-
Objective: To assess this compound's impact on the activation of the NLRP3 inflammasome in macrophages.
-
Cell Source: Primary bone marrow-derived macrophages (BMDM) from mice.
-
Protocol Summary:
-
BMDMs are harvested and cultured.
-
Cells are primed with LPS (lipopolysaccharide) to induce the expression of pro-IL-1β and NLRP3.
-
Cells are then treated with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M).
-
The NLRP3 inflammasome is activated with ATP.
-
Supernatants are collected to measure the release of IL-1β and TNF-α using ELISA.
-
Cell lysates are analyzed by Western blotting to detect the cleavage of caspase-1, a hallmark of inflammasome activation.
-
Generalized workflow for in vitro inflammasome activation assays.
Conclusion
The in vitro evidence for this compound's mechanism of action extends beyond simple β2AR-mediated bronchodilation. A consistent body of research points to significant anti-inflammatory properties that are concentration-dependent and involve pathways distinct from the canonical cAMP signaling cascade. Comparisons with other β2-agonists highlight this compound's unique profile, particularly its membrane-stabilizing effects and its nuanced impact on receptor desensitization. The presented data and protocols from various studies provide a basis for further investigation and a deeper understanding of this compound's multifaceted therapeutic effects. Researchers are encouraged to consider these diverse mechanisms when designing future studies or developing novel respiratory therapeutics.
References
A comparative study of the safety profiles of Salmeterol and Indacaterol in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of two long-acting beta2-adrenergic receptor agonists (LABAs), Salmeterol and Indacaterol, based on data from animal models. The information is intended to assist researchers and drug development professionals in understanding the potential toxicological profiles of these compounds.
Executive Summary
This compound and Indacaterol are established LABAs used in the management of respiratory diseases. Preclinical safety evaluations in various animal models, primarily rats and dogs, have characterized their toxicological profiles. Both compounds exhibit class-specific effects related to prolonged beta-2 adrenoceptor stimulation, with the cardiovascular system being a primary target. While direct head-to-head comparative safety studies are limited, this guide synthesizes available data to provide a comparative overview.
Data Presentation: Quantitative Safety Findings
The following tables summarize the key safety findings for this compound and Indacaterol from repeat-dose toxicity studies in rats and dogs. These findings are primarily related to exaggerated pharmacology at supratherapeutic doses.
Table 1: Comparative Cardiovascular Safety in Animal Models
| Parameter | This compound | Indacaterol | Animal Model(s) |
| Heart Rate | Tachycardia (increase in heart rate) observed.[1][2][3] | Increased heart rates noted as a class effect.[4] | Dogs, Rats |
| Blood Pressure | Generally no significant changes reported at therapeutic dose levels. | Decreased blood pressure observed. | Dogs |
| ECG Findings | ECG abnormalities noted in combination studies with fluticasone in rats. | No clinically relevant differences in QTc interval observed in combination studies. | Rats, Dogs |
| Myocardial Histopathology | Myocardial degeneration and atrial myocarditis observed in rats, particularly in combination with fluticasone. | Myocardial fibrosis identified as a class effect in dogs. | Rats, Dogs |
Table 2: Comparative Respiratory System Safety in Animal Models
| Parameter | This compound | Indacaterol | Animal Model(s) |
| Larynx | Minor laryngeal changes noted in rats. | Squamous metaplasia observed in the larynx of rats. | Rats |
| Nasal Cavity | No significant findings reported. | Degeneration of the olfactory epithelium in the nasal cavity of rats. | Rats |
| Lungs | Generally well-tolerated locally in the respiratory tract of dogs. | Minimal epithelial hypertrophy in the lungs of rats. | Dogs, Rats |
Table 3: Comparative Systemic Toxicity in Animal Models
| Parameter | This compound | Indacaterol | Animal Model(s) |
| Skeletal Muscle | Skeletal muscle hypertrophy. | No specific findings reported. | Rats |
| Liver | No primary target organ toxicity noted. | Periportal liver hepatocyte vacuolation due to glycogen deposition (class effect). | Dogs |
| Reproductive Toxicity | Foetal effects in rabbit organogenesis studies. Increased incidence of smooth muscle tumours of the mesovarium in rats and uterus in mice. | No evidence of teratogenic effects in rats and rabbits. | Rats, Rabbits, Mice |
| Genotoxicity | No evidence of genotoxic potential. | Negative in a standard battery of genotoxicity assays. | In vitro and in vivo assays |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are generalized protocols for inhalation toxicity and cardiovascular safety studies based on regulatory guidelines and published literature.
Inhalation Toxicity Study in Rats
This protocol outlines a typical approach for assessing the toxicity of inhaled substances in rats.
Objective: To evaluate the local and systemic toxicity of this compound or Indacaterol following repeated inhalation exposure in rats.
Methodology:
-
Animal Model: Young adult Wistar or Sprague-Dawley rats, equally divided by sex.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least 5 days prior to the study.
-
Grouping: Animals are randomly assigned to control (air or vehicle) and treatment groups (low, mid, and high dose).
-
Exposure System: A nose-only or whole-body inhalation exposure system is utilized to deliver the test article as a respirable aerosol.
-
Dosing Regimen: Daily inhalation exposure for a specified duration (e.g., 28 days, 90 days, or 26 weeks).
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmoscopy: Conducted at the beginning and end of the study.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Blood samples are collected for analysis of a comprehensive panel of parameters.
-
Necropsy: A full gross pathological examination is performed on all animals.
-
Organ Weights: Key organs (lungs, heart, liver, kidneys, etc.) are weighed.
-
Histopathology: A comprehensive list of tissues from control and high-dose groups are examined microscopically. Target organs from lower dose groups are also examined.
-
Cardiovascular Safety Study in Conscious Telemetered Dogs
This protocol describes the assessment of cardiovascular parameters in conscious, freely moving dogs.
Objective: To evaluate the potential cardiovascular effects of this compound or Indacaterol on heart rate, blood pressure, and electrocardiogram (ECG) in dogs.
Methodology:
-
Animal Model: Adult beagle dogs, both male and female.
-
Surgical Implantation: Animals are surgically implanted with a telemetry device for continuous monitoring of cardiovascular parameters. A recovery period of several weeks is allowed post-surgery.
-
Acclimatization: Dogs are acclimated to the study environment and procedures.
-
Study Design: A Latin square crossover design is often employed, where each animal receives all treatments (vehicle control and different dose levels of the test drug) with a sufficient washout period between doses.
-
Dosing: The test article is administered via the intended clinical route (e.g., inhalation) or a route that ensures systemic exposure (e.g., oral or intravenous).
-
Data Collection:
-
Continuous recording of ECG, heart rate, and arterial blood pressure (systolic, diastolic, and mean) before and for at least 24 hours after dosing.
-
-
Data Analysis:
-
Analysis of changes from baseline for each cardiovascular parameter.
-
Evaluation of ECG intervals (PR, QRS, QT) and correction of the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).
-
Assessment for the occurrence of any cardiac arrhythmias.
-
Signaling Pathways and Experimental Workflows
The pharmacological and some of the toxicological effects of this compound and Indacaterol are mediated through the beta-2 adrenergic receptor signaling pathway.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the beta-2 adrenergic receptor (β2AR) by an agonist like this compound or Indacaterol initiates a cascade of intracellular events.
Overstimulation of this pathway can lead to adverse effects such as tachycardia and muscle tremors.
Experimental Workflow for Inhalation Toxicity Study
The following diagram illustrates a typical workflow for conducting an inhalation toxicity study in rodents.
Experimental Workflow for Cardiovascular Safety Assessment in Dogs
This diagram outlines the key steps in a cardiovascular safety pharmacology study using telemetry in dogs.
Conclusion
Based on the available preclinical data, both this compound and Indacaterol demonstrate safety profiles consistent with the LABA class. The primary adverse effects observed in animal models are extensions of their pharmacological activity, primarily affecting the cardiovascular system. Indacaterol appears to have a more pronounced effect on blood pressure in dogs, while this compound, particularly in combination with corticosteroids, has been associated with myocardial effects in rats. Respiratory tract findings were generally minor and species-specific. For a more definitive comparative safety assessment, a head-to-head study in the same animal models under identical experimental conditions would be necessary.
References
Replicating and Validating Seminal Studies on Salmeteral's Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of seminal and modern studies on the pharmacology of Salmeterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist. By presenting key experimental data in a structured format and offering detailed methodologies, this document aims to facilitate the replication and validation of these pivotal findings.
Core Concepts in this compound Pharmacology: From Seminal Theories to Modern Validation
This compound's unique pharmacological profile, characterized by its long duration of action, has been a subject of extensive research. Initial seminal studies proposed the "exosite" or "plasmalemma" theory, suggesting that this compound's long lipophilic tail anchors it to a secondary site on or near the β2AR, allowing for repeated activation of the receptor's active site.[1] This contrasted with short-acting β2-agonists like salbutamol.
More recent studies, including the landmark 2019 publication detailing the crystal structure of this compound bound to the β2AR, have provided a more precise, validated understanding.[2][3][4][5] These studies confirmed the existence of an "exosite" within the receptor itself, revealing the specific amino acid residues that interact with this compound's tail. This structural data provides a concrete basis for this compound's high affinity and prolonged engagement with the receptor.
Furthermore, contemporary research has introduced the concept of "functional selectivity" or "biased agonism" to this compound's mechanism. This theory posits that this compound preferentially activates the Gs-protein signaling pathway, which leads to bronchodilation, with less recruitment of β-arrestin, a protein involved in receptor desensitization and internalization. This bias may contribute to its sustained therapeutic effect.
Comparative Data on Receptor Binding and Functional Potency
To facilitate the validation of previous findings, the following tables summarize key quantitative data from seminal and more recent studies. These tables compare this compound's receptor binding affinity (Ki) and its functional potency (EC50) for adenylyl cyclase activation with other key β2-agonists.
Table 1: Comparative Receptor Binding Affinities (Ki) for the β2-Adrenergic Receptor
| Compound | Seminal Study Ki (nM) | Validation Study Ki (nM) | Key Findings & Citations |
| This compound | ~1-2 | ~0.12 | High affinity is a key feature of this compound, contributing to its long duration of action. The exosite interaction significantly enhances binding affinity. |
| Salbutamol | ~100-200 | ~40 | Significantly lower affinity than this compound, consistent with its shorter duration of action. |
| Formoterol | ~1-5 | ~0.8 | High affinity, comparable to this compound, but with a different binding kinetic profile. |
| Isoproterenol | ~20-50 | ~15 | Non-selective beta-agonist with high affinity, often used as a reference compound. |
Table 2: Comparative Functional Potency (EC50) for Adenylyl Cyclase Activation
| Compound | Seminal Study EC50 (nM) | Validation Study EC50 (nM) | Key Findings & Citations |
| This compound | ~0.1-1 | ~0.5 | Potent activator of adenylyl cyclase, leading to an increase in intracellular cAMP and smooth muscle relaxation. |
| Salbutamol | ~5-20 | ~10 | Less potent than this compound, requiring higher concentrations to achieve a similar level of adenylyl cyclase activation. |
| Formoterol | ~0.1-1 | ~0.3 | High potency, similar to this compound, but with a faster onset of action. |
| Isoproterenol | ~1-10 | ~5 | Potent, non-selective agonist, often showing the highest maximal efficacy in in vitro assays. |
Detailed Experimental Protocols for Replication
For researchers seeking to replicate these seminal findings, detailed protocols for two key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard methodology.
Radioligand Binding Assay for β2-Adrenergic Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the β2AR.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).
-
Unlabeled competitor ligands (this compound, Salbutamol, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2AR.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Competition Binding: Add a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-specific competitor (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation (cAMP Accumulation) Assay
This assay measures the ability of a compound to activate the β2AR and stimulate the production of the second messenger, cyclic AMP (cAMP).
Materials:
-
Intact cells expressing the human β2-adrenergic receptor.
-
Agonists (this compound, Salbutamol, etc.).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Plate reader.
Protocol:
-
Cell Culture: Plate cells expressing the β2AR in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of the agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).
Visualizing Key Concepts in this compound's Pharmacology
The following diagrams, generated using Graphviz, provide visual representations of this compound's signaling pathway, the experimental workflow for its validation, and the logical relationship between seminal and modern findings.
Caption: this compound's signaling pathway leading to bronchodilation.
Caption: Workflow for key in vitro validation experiments.
Caption: Evolution of understanding this compound's pharmacology.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist [escholarship.org]
- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salmeterol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Salmeterol, a long-acting beta2-adrenergic agonist used in respiratory disease research, requires meticulous handling and disposal to prevent environmental contamination and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in various forms within a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal activities should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal of this compound-Containing Inhalers
Expired or unused this compound inhalers from a laboratory setting should not be discarded in regular or biomedical waste. The pressurized canisters pose an explosion risk if incinerated or compacted, and the residual active pharmaceutical ingredient (API) can cause environmental harm.
Step-by-Step Disposal for Inhalers:
-
Do Not Puncture or Incinerate: Never attempt to puncture the canister or dispose of it in a fire.
-
Segregate as Pharmaceutical Waste: Place the entire inhaler unit into a designated, clearly labeled container for "Pharmaceutical Waste" or "Hazardous Waste," in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the segregated inhalers. These are typically sent for high-temperature incineration under controlled conditions.
Disposal of Bulk this compound Powder and Solutions
Bulk quantities of this compound powder, as well as prepared solutions, must be treated as chemical waste. Direct disposal into sanitary sewers or regular trash is strictly prohibited due to the compound's biological activity and potential environmental impact. The primary method for disposal is chemical inactivation followed by collection by a certified hazardous waste handler.
Chemical Inactivation Protocol
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The following protocols can be used for the chemical inactivation of small quantities of this compound in a laboratory setting.
Table 1: Conditions for Chemical Degradation of this compound
| Degradation Method | Reagent | Conditions | Degradation Efficiency |
| Acid Hydrolysis | 1N Hydrochloric Acid (HCl) | Heat at 60°C for 30 minutes | ~16%[1] |
| Alkaline Hydrolysis | 0.1N Sodium Hydroxide (NaOH) | Heat at 60°C for 10 minutes | ~43%[1] |
| Oxidation | 6% Hydrogen Peroxide (H₂O₂) | Room Temperature for 10 minutes | ~54%[1] |
Note: The degradation percentages are based on specific experimental conditions and may vary. The goal of this pre-treatment is to significantly reduce the pharmacological activity of the compound before final disposal.
Experimental Protocol for Oxidative Degradation:
This protocol is recommended as it shows the highest degradation efficiency under the mildest conditions.
-
Quantify Waste: Accurately determine the amount of this compound waste to be treated.
-
Prepare Solution: If working with this compound powder, dissolve it in a minimal amount of a suitable solvent (e.g., methanol) before proceeding. For aqueous solutions, proceed to the next step.
-
Perform Oxidation: In a suitable, labeled, chemical-resistant container within a fume hood, slowly add a 6% solution of hydrogen peroxide to the this compound solution.
-
Reaction Time: Allow the mixture to react for a minimum of 10-15 minutes at room temperature.
-
Neutralization (Optional but Recommended): After the reaction, check the pH of the solution. If necessary, neutralize it with a suitable agent as per your laboratory's standard procedures.
-
Containerize for Disposal: Transfer the treated solution into a properly labeled hazardous waste container. The label should include "Treated this compound Waste," list the chemical contents (including the degradation products, if known), and the date.
Disposal of Contaminated Labware
All disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be considered contaminated chemical waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with regular or biohazardous waste.
-
Disposal: Arrange for pickup and disposal by your institution's EHS or a certified waste management vendor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of various forms of this compound waste.
References
Personal protective equipment for handling Salmeterol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Salmeterol. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational controls, and disposal plans to ensure a safe laboratory environment. This compound is a potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects[1].
Personal Protective Equipment (PPE) for this compound
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following recommendations provide a baseline for handling this compound powder.
Eye and Face Protection
-
Safety Glasses: Wear safety goggles equipped with side-shields.[2]
-
Face Shield: In situations with a potential for splashing or significant dust generation, a face shield should be worn in addition to goggles.[3][4]
Hand Protection
-
Gloves: Wear suitable, impervious protective gloves.[5] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. It is recommended to use non-powdered gloves to reduce the risk of inhalation exposure to any powder that may adhere to them. After handling, wash and dry hands thoroughly.
Body Protection
-
Protective Clothing: Wear suitable protective clothing, such as a lab coat or an impervious suit, to prevent skin contact.
-
Apron: For procedures involving potential spills or splashes, a chemical-resistant apron that extends from the neck to at least the knees is recommended.
Respiratory Protection
-
Ventilation: Ensure adequate ventilation is available.
-
Respirator: In case of insufficient ventilation or where risk assessment indicates a potential for inhalation, wear suitable respiratory equipment. A full-face particle respirator (type N100 US or P3 EN143) is appropriate if engineering controls are not sufficient. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.
Operational Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to minimize exposure.
-
Engineering Controls: For laboratory operations, use an approved ventilation or containment system, such as a biological safety cabinet, a ventilated balance enclosure, or a glovebox. Provide local exhaust ventilation at points where dust emissions may occur. A designated area is recommended for handling potent materials.
-
Safe Handling Practices: Avoid all contact with and inhalation of dust, mists, and vapors associated with the material. Avoid the formation of dust and aerosols. Do not breathe in the dust.
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Remove and wash contaminated clothing and gloves before re-use.
-
Spill and Leakage Procedure: In case of a spill, avoid the generation of dusts. Wear appropriate PPE and prevent further leakage if it is safe to do so. Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal. Clean the contaminated surface thoroughly to remove any residual material. Prevent the product from entering drains, water courses, or the soil.
Quantitative Exposure and Physical Data
The provided safety data sheets indicate that this compound and its salts do not have established occupational exposure limits (OELs) from region-specific regulatory bodies.
| Parameter | Value | Source |
| Occupational Exposure Limits (OELs) | No data available. The product, as supplied, does not contain hazardous materials with established occupational exposure limits. | |
| Melting/Freezing Point | 75.5 - 76.6 °C | |
| Appearance | White to off-white powder/solid |
Procedural Workflow for Safe Handling
The following diagram outlines the logical steps for safely managing this compound powder in a laboratory setting, from initial planning to final disposal.
Caption: Logical workflow for handling this compound powder safely.
Storage and Disposal Plan
Storage Conditions
-
Store this compound in a dry, cool, and well-ventilated place.
-
Keep containers tightly closed and store them locked up, out of the reach of children.
-
Refer to the manufacturer's certificate of analysis for specific storage and transport temperature conditions.
Waste Disposal
-
Chemical Waste: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the substance to enter any sewer, the ground, or any body of water.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.
-
General Unused Medicine: For unused non-laboratory medicines, drug take-back programs are the preferred method of disposal. If a take-back program is not accessible, the medication can be mixed with an undesirable substance like dirt or cat litter, placed in a sealed container, and thrown in the household trash. Never flush this compound unless it is explicitly on the FDA flush list.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
